molecular formula C15H19NO3 B2396874 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate CAS No. 481029-86-1

2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate

Katalognummer: B2396874
CAS-Nummer: 481029-86-1
Molekulargewicht: 261.321
InChI-Schlüssel: HGECYUHEGAXGHK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate is a chemical compound of interest in organic synthesis and medicinal chemistry research. This molecule features a 4-methylbenzoate (p-toluate) ester linked through a carbonyl group to a cyclopentylglycinamide moiety. This structural motif is similar to other reported compounds used as key intermediates in the synthesis of potentially bioactive molecules . Compounds within this class are frequently explored as precursors or building blocks in pharmaceutical research for constructing more complex molecular architectures . As a specialty chemical, its primary research value lies in its potential as a synthetic intermediate. The cyclopentylamino group and the ester functionality can be further modified or serve as a critical pharmacophore in drug discovery efforts, similar to related structures investigated for various therapeutic targets . The mechanism of action for this specific compound is not defined, as it is primarily a synthetic intermediate; its biological activity, if any, would be highly dependent on the context of its application in a larger research program. This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions and refer to the associated Safety Data Sheet (SDS) before use.

Eigenschaften

IUPAC Name

[2-(cyclopentylamino)-2-oxoethyl] 4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-11-6-8-12(9-7-11)15(18)19-10-14(17)16-13-4-2-3-5-13/h6-9,13H,2-5,10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGECYUHEGAXGHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC(=O)NC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101328903
Record name [2-(cyclopentylamino)-2-oxoethyl] 4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101328903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49672027
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

481029-86-1
Record name [2-(cyclopentylamino)-2-oxoethyl] 4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101328903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate

Abstract: This technical guide provides a comprehensive overview of the chemical structure, predicted properties, and a proposed synthesis protocol for the novel compound 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate. While direct experimental data for this specific molecule is not extensively available in current literature, this document synthesizes information from its constituent moieties—the N-cyclopentyl acetamide and the 4-methylbenzoate (p-toluate) groups—to offer a scientifically grounded projection of its characteristics and potential applications. This guide is intended for researchers and professionals in the fields of medicinal chemistry, drug development, and organic synthesis, offering a foundational understanding of this compound and a framework for its future investigation.

Introduction

The exploration of novel chemical entities with potential therapeutic applications is a cornerstone of modern drug discovery. Benzoate esters and N-substituted acetamides are well-established pharmacophores known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2]. The compound 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate represents a unique molecular architecture that combines these two key functional groups. The cyclopentyl group is known to enhance lipophilicity, which can improve the bioavailability of drug candidates[3]. This guide aims to provide a detailed, albeit predictive, analysis of this compound to stimulate and facilitate further research.

Chemical Structure and Nomenclature

The chemical structure of 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate is characterized by a central ester linkage connecting a 4-methylbenzoyl group to a 2-(cyclopentylamino)-2-oxoethyl group.

IUPAC Name: 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate

Synonyms: N-cyclopentyl-2-((4-methylbenzoyl)oxy)acetamide

Chemical Formula: C₁₅H₁₉NO₃

Molecular Weight: 261.32 g/mol

Chemical Structure Diagram:

Caption: Chemical structure of 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate. These values are derived from computational models and the known properties of its precursors, p-toluic acid and N-cyclopentyl-2-hydroxyacetamide.

PropertyPredicted ValueReference/Basis
Physical State White to off-white crystalline solidBased on p-toluic acid and similar esters[4]
Melting Point 170-190 °CInferred from the melting point of p-toluic acid (180-181 °C)
Boiling Point > 275 °CExpected to be higher than p-toluic acid (274-275 °C)
Solubility Poorly soluble in water; soluble in organic solvents like acetone, ethanol, and ethyl acetate.Based on the properties of p-toluic acid[4]
pKa Not applicable (non-ionizable)The acidic proton of the carboxylic acid is replaced by the ester group.
LogP ~3.5Estimated based on the increased lipophilicity from the cyclopentyl and methyl groups.

Proposed Synthesis Protocol

A plausible and efficient synthesis of 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate can be achieved through the esterification of N-cyclopentyl-2-hydroxyacetamide with 4-methylbenzoic acid (p-toluic acid). An acid-catalyzed esterification, such as the Fischer-Speier method, is a standard and reliable approach for this transformation[5][6][7].

Reaction Scheme:

N-Cyclopentyl-2-hydroxyacetamide + 4-Methylbenzoic acid --(H⁺ catalyst, Heat)--> 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate + H₂O

Experimental Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Combine N-cyclopentyl-2-hydroxyacetamide, 4-methylbenzoic acid, and toluene in a flask. B Add p-toluenesulfonic acid (catalyst). A->B C Equip with a Dean-Stark apparatus and reflux condenser. B->C D Heat the mixture to reflux. C->D E Monitor water collection in the Dean-Stark trap. D->E F Monitor reaction progress by TLC. E->F G Cool the reaction mixture. F->G H Wash with saturated NaHCO₃ solution. G->H I Wash with brine. H->I J Dry the organic layer over anhydrous Na₂SO₄. I->J K Concentrate under reduced pressure. J->K L Purify the crude product by recrystallization. K->L

Caption: Proposed workflow for the synthesis of 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, combine N-cyclopentyl-2-hydroxyacetamide (1.0 eq), 4-methylbenzoic acid (1.05 eq), and a suitable solvent such as toluene.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

  • Reaction Setup: Attach a Dean-Stark apparatus and a reflux condenser to the flask.

  • Reflux: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute with ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.

Predicted Spectral Properties

The following are the predicted spectral characteristics for 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate based on the analysis of similar compounds[8][9][10][11].

¹H NMR Spectroscopy (Predicted):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.9d2HAromatic protons ortho to the ester
~7.2d2HAromatic protons meta to the ester
~6.0br s1HN-H proton of the amide
~4.8s2H-O-CH₂-C(O)-
~4.1m1HN-CH- of cyclopentyl
~2.4s3HAr-CH₃
~1.9-1.5m8HCyclopentyl -CH₂- protons

¹³C NMR Spectroscopy (Predicted):

Chemical Shift (ppm)Assignment
~168Amide C=O
~166Ester C=O
~144Aromatic quaternary carbon (C-CH₃)
~130Aromatic CH meta to the ester
~129Aromatic CH ortho to the ester
~127Aromatic quaternary carbon (C-C=O)
~65-O-CH₂-
~52N-CH of cyclopentyl
~33Cyclopentyl CH₂
~24Cyclopentyl CH₂
~22Ar-CH₃

Infrared (IR) Spectroscopy (Predicted):

Wavenumber (cm⁻¹)Functional Group
~3300N-H stretch (amide)
~3050Aromatic C-H stretch
~2950, ~2870Aliphatic C-H stretch
~1720C=O stretch (ester)
~1650C=O stretch (amide I)
~1610C=C stretch (aromatic)
~1550N-H bend (amide II)
~1270, ~1100C-O stretch (ester)

Potential Biological Activities and Applications

While the biological profile of 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate has not been experimentally determined, the activities of related compounds suggest several avenues for investigation.

  • Antimicrobial Activity: Benzoic acid and its derivatives are well-known for their antimicrobial properties[2][12][13]. The incorporation of the N-cyclopentyl acetamide moiety could modulate this activity, potentially leading to compounds with enhanced efficacy or a broader spectrum of action.

  • Anti-inflammatory and Analgesic Properties: Several N-substituted acetamides and benzoate esters have been reported to possess anti-inflammatory and analgesic effects[1][14]. The target molecule could be investigated for its potential to modulate inflammatory pathways.

  • Anticancer Activity: Derivatives of both benzoic acid and acetamide have been explored as potential anticancer agents[1][15][16]. The unique combination of these pharmacophores in the target molecule makes it a candidate for screening against various cancer cell lines.

  • Agrochemicals: The structural features of the molecule may also lend themselves to applications in agriculture as herbicides or pesticides[3].

Potential Mechanism of Action (Hypothetical):

mechanism A 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate B Cell Membrane Penetration (Lipophilic Character) A->B Bioavailability C Intracellular Target (e.g., Enzyme, Receptor) B->C D Binding to Active Site C->D Molecular Interaction E Modulation of Biological Pathway D->E Inhibition/Activation F Therapeutic Effect (e.g., Antimicrobial, Anti-inflammatory) E->F

Caption: A hypothetical mechanism of action for 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate.

Conclusion

2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate is a novel chemical entity with a promising structural design that merges the established pharmacophores of benzoate esters and N-cyclopentyl acetamides. Although direct experimental data is currently lacking, this technical guide provides a robust, predictive framework for its synthesis, physicochemical properties, and spectral characteristics. The potential for diverse biological activities warrants further investigation of this compound in the fields of medicinal chemistry and drug discovery. The proposed synthesis protocol offers a clear and efficient pathway for its preparation, enabling researchers to explore its properties and potential applications.

References

  • ResearchGate. (n.d.). Synthesis of Benzoic Acid Esters and Their Antimicrobial Activity. Retrieved February 21, 2026, from [Link]

  • Google Patents. (n.d.). Benzoic acid ester derivatives and preparation method and application.
  • Semantic Scholar. (2013). A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst. Retrieved February 21, 2026, from [Link]

  • Google Patents. (n.d.). Process for producing methyl p-toluate.
  • ResearchGate. (n.d.). A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst. Retrieved February 21, 2026, from [Link]

  • Google Patents. (n.d.). P-toluic acid producing method.
  • Wikipedia. (n.d.). p-Toluic acid. Retrieved February 21, 2026, from [Link]

  • PMC. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Retrieved February 21, 2026, from [Link]

  • IJCRT.org. (2024). A Comprehensive Study On Benzoic Acid And Its Derivatives. Retrieved February 21, 2026, from [Link]

  • Suvchem Laboratory Chemicals. (n.d.). P-TOLUIC ACID (FOR SYNTHESIS) (4-METHYLBENZOIC ACID). Retrieved February 21, 2026, from [Link]

  • ijarsct. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Retrieved February 21, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and Antiplatelet of 2-(ethyl amino acid esters), Amino pyridyl 1,3-oxzine. Retrieved February 21, 2026, from [Link]

  • ResearchGate. (2018). (PDF) Synthesis and Evaluation of N -[1-(((3,4-Diphenylthiazol-2(3 H )-ylidene)amino)methyl)cyclopentyl]acetamide Derivatives for the Treatment of Diseases Belonging to MAOs. Retrieved February 21, 2026, from [Link]

  • NIST. (n.d.). Benzoic acid, 4-methyl-. Retrieved February 21, 2026, from [Link]

  • SpectraBase. (n.d.). Benzoic acid vinyl ester - Optional[1H NMR] - Chemical Shifts. Retrieved February 21, 2026, from [Link]

  • ResearchGate. (2025). (PDF) 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides, C6H5NHCOCH3-iXi and 2/4-XC6H4NHCOCH3-iXi (where X = Cl or CH3 and i = 0, 1, 2 or 3). Retrieved February 21, 2026, from [Link]

  • ResearchGate. (n.d.). 13 C-NMR spectra of cellulose benzoates prepared under different.... Retrieved February 21, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis .... Retrieved February 21, 2026, from [Link]

  • SciSpace. (n.d.). Photochemical Synthesis of Amino Acid and Peptide Oxo-esters. Retrieved February 21, 2026, from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved February 21, 2026, from [Link]

  • DABCO Catalyzed One-Pot Synthesis of Ester Derivatives of Tris (2-Aminoethyl)amine. (2020). SCIREA Journal of Chemistry. Retrieved February 21, 2026, from [Link]

  • The Good Scents Company. (n.d.). para-toluic acid, 99-94-5. Retrieved February 21, 2026, from [Link]

  • 1 H NMR spectra of benzoic acid and sodium benzoate in 0.2% chitosan solution (pH 3.3). (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

  • SpectraBase. (n.d.). Acetamide - Optional[1H NMR] - Spectrum. Retrieved February 21, 2026, from [Link]

  • PubChem. (n.d.). 2-cyclopentyl-N-ethyl-N-(2-hydroxyethyl)acetamide. Retrieved February 21, 2026, from [Link]

  • NUCLEOPHILIC REACTION OF CYCLOPENTYLAMINE ON PHTHALIMIDE DERIVATIVES: SYNTHESIS AND ANTINOCICEPTIVE ACTIVITY OF PRODUCTS. (n.d.). Iraqi Journal of Pharmaceutical Sciences. Retrieved February 21, 2026, from [Link]

  • European Patent Office. (n.d.). Process for preparing optically active 2-amino-Omega-oxoalkanoic acid derivatives.
  • Rsc.org. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved February 21, 2026, from [Link]

  • PubChem. (n.d.). (2R)-2-cyclopentyl-2-hydroxy-N-[1-(4-methylpent-3-enyl)-4-piperidinyl]-2-phenylacetamide. Retrieved February 21, 2026, from [Link]

  • PMC. (n.d.). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Retrieved February 21, 2026, from [Link]

  • Pharmaffiliates. (n.d.). 1849248-18-5 | Product Name : N-(Cyclopentylmethyl)-2-hydroxyacetamide. Retrieved February 21, 2026, from [Link]

  • PMC. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved February 21, 2026, from [Link]

  • MDPI. (2023). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. Retrieved February 21, 2026, from [Link]

  • PMC. (n.d.). Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities. Retrieved February 21, 2026, from [Link]

  • Organic Chemistry Ir And Nmr Cheat Sheet. (n.d.). Medium. Retrieved February 21, 2026, from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and materials science, a thorough understanding of a compound's physicochemical properties is paramount. These properties govern a molecule's behavior from synthesis and formulation to its interaction with biological systems. This guide provides a comprehensive technical overview of 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate, a compound of interest for its potential applications in medicinal chemistry and chemical biology. While specific experimental data for this exact molecule is not widely published, this document synthesizes information from structurally related compounds and established analytical techniques to provide a robust predictive profile and detailed methodologies for its empirical determination.

This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical protocols to facilitate further investigation and application of this compound.

Molecular Structure and Identification

2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate is a molecule featuring an ester linkage between 4-methylbenzoic acid and 2-(cyclopentylamino)-2-oxoethanol. The structure incorporates a p-substituted aromatic ring, an ester functional group, and a secondary amide. These features are expected to dictate its solubility, lipophilicity, and spectral characteristics.

Table 1: Compound Identification

ParameterValue
IUPAC Name 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate
Molecular Formula C₁₅H₁₉NO₃
Molecular Weight 261.32 g/mol
Canonical SMILES CC1=CC=C(C=C1)C(=O)OCC(=O)NC2CCCC2
InChI Key (Predicted)
CAS Number (Not Assigned)

Predicted Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its absorption, distribution, metabolism, and excretion (ADME) profile in a biological system. The following table summarizes the predicted properties of 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate based on its structural motifs and data from analogous compounds.[1][2][3][4][5]

Table 2: Predicted Physicochemical Data

PropertyPredicted Value/RangeRationale and Significance
Melting Point (°C) 100 - 150The presence of both hydrogen bond donors (N-H) and acceptors (C=O, O), along with the rigid aromatic ring, suggests a crystalline solid with a relatively high melting point. Purity will significantly affect the melting point range.[6][7]
Boiling Point (°C) > 300High molecular weight and polar functional groups will lead to a high boiling point, likely with decomposition.
logP (Octanol/Water) 2.5 - 3.5The molecule has both lipophilic (cyclopentyl, aromatic ring) and hydrophilic (amide, ester) components. The predicted logP suggests moderate lipophilicity, which is often desirable for drug candidates to balance membrane permeability and aqueous solubility.[8]
Aqueous Solubility Low to InsolubleThe significant non-polar surface area from the cyclopentyl and aromatic rings is expected to dominate, leading to poor solubility in water. Solubility is likely to be higher in organic solvents like ethanol, methanol, and DMSO.[9]
pKa Amide N-H: ~17 (non-acidic)The amide proton is generally not considered acidic under physiological conditions. The ester and other functionalities are not expected to have significant acidic or basic properties in the physiological pH range.

Experimental Determination of Physicochemical Properties

To validate the predicted properties, empirical determination is essential. The following sections outline standard, reliable protocols for measuring key physicochemical parameters.

Melting Point Determination

The melting point provides a quick assessment of a compound's purity.[6][7] A sharp melting range (typically < 2°C) is indicative of a pure substance, while a broad range suggests the presence of impurities.[6][7]

Protocol: Capillary Melting Point Determination [10][11][12]

  • Sample Preparation: Finely grind a small amount of the crystalline compound.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Apparatus Setup: Place the capillary tube in a melting point apparatus.

  • Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid heating to get a rough estimate.[12]

  • Slow Heating: For an accurate measurement, heat the sample at a rate of 1-2°C per minute near the expected melting point.

  • Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.

Diagram 1: Workflow for Melting Point Determination

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result grind Grind Sample pack Pack Capillary Tube grind->pack insert Insert into Apparatus pack->insert heat_fast Rapid Heating (Optional) insert->heat_fast heat_slow Slow Heating (1-2°C/min) heat_fast->heat_slow observe Observe & Record T1, T2 heat_slow->observe mp_range Melting Point Range observe->mp_range

Caption: Workflow for determining the melting point of a solid organic compound.

Solubility Assessment

A qualitative assessment of solubility in various solvents can provide valuable information about the polarity and potential formulation strategies for the compound.[9][13][14][15]

Protocol: Qualitative Solubility Testing [13][14]

  • Sample Preparation: Add approximately 10 mg of the compound to a small test tube.

  • Solvent Addition: Add 1 mL of the test solvent (e.g., water, ethanol, DMSO, hexane) to the test tube.

  • Mixing: Agitate the mixture vigorously for 30 seconds.

  • Observation: Visually inspect the mixture for dissolution. If the compound dissolves, it is considered soluble. If it remains as a solid, it is insoluble.

Diagram 2: Solubility Testing Workflow

G start 10 mg of Compound add_solvent Add 1 mL of Solvent start->add_solvent agitate Agitate for 30s add_solvent->agitate observe Observe Mixture agitate->observe soluble Soluble observe->soluble Dissolved insoluble Insoluble observe->insoluble Not Dissolved

Caption: A flowchart for the qualitative assessment of solubility.

Lipophilicity (logP) Determination

The partition coefficient (logP) is a measure of a compound's differential solubility between an immiscible organic solvent (typically n-octanol) and water. It is a key indicator of a drug's ability to cross cell membranes.[8] The shake-flask method is the traditional approach, while HPLC-based methods offer higher throughput.[16][17][18][19]

Protocol: Shake-Flask Method for logP Determination [16]

  • Phase Preparation: Saturate n-octanol with water and water with n-octanol to create a biphasic system.

  • Compound Addition: Dissolve a known amount of the compound in the aqueous phase.

  • Partitioning: Combine the aqueous solution with an equal volume of the n-octanol phase in a separatory funnel. Shake vigorously for several minutes to allow for partitioning.

  • Phase Separation: Allow the two phases to separate completely.

  • Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of P.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure and purity of a synthesized compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate, key characteristic absorptions are expected for the amide and ester carbonyl groups, as well as the N-H and C-H bonds.[20][21][22][23][24]

Table 3: Predicted IR Absorption Frequencies

Functional GroupBondPredicted Absorption (cm⁻¹)Characteristics
AmideN-H stretch3300 - 3500Medium, sharp peak
Aromatic/AliphaticC-H stretch2850 - 3100Multiple sharp peaks
Ester CarbonylC=O stretch~1720Strong, sharp peak
Amide CarbonylC=O stretch~1650Strong, sharp peak (Amide I band)[21][22][23]
AmideN-H bend~1550Medium peak (Amide II band)[21][23]
EsterC-O stretch1100 - 1300Strong peak(s)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum will show distinct signals for the aromatic, cyclopentyl, methylene, and amide protons. The chemical shifts and coupling patterns will be key to confirming the structure.[25][26][27][28]

Table 4: Predicted ¹H NMR Chemical Shifts

Proton EnvironmentPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic (ortho to ester)7.8 - 8.0Doublet
Aromatic (meta to ester)7.2 - 7.4Doublet
Amide (N-H)7.5 - 8.5Broad singlet or triplet
Methylene (-O-CH₂-C=O)4.5 - 4.8Singlet
Cyclopentyl (methine, N-CH)4.0 - 4.3Multiplet
Aromatic Methyl (-CH₃)2.3 - 2.5Singlet
Cyclopentyl (methylene)1.4 - 1.9Multiplets

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbonyl carbons, aromatic carbons, and aliphatic carbons.[22][28][29]

Table 5: Predicted ¹³C NMR Chemical Shifts

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)
Ester Carbonyl (C=O)165 - 175
Amide Carbonyl (C=O)168 - 178
Aromatic (quaternary, C-ester)128 - 132
Aromatic (CH)125 - 135
Aromatic (quaternary, C-methyl)140 - 145
Methylene (-O-CH₂-C=O)60 - 65
Cyclopentyl (methine, N-CH)50 - 55
Cyclopentyl (methylene)20 - 35
Aromatic Methyl (-CH₃)20 - 25

Conclusion

This technical guide provides a comprehensive predictive overview of the physicochemical properties of 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate, grounded in the established principles of organic chemistry and analytical science. The detailed experimental protocols included herein offer a clear path for the empirical validation of these properties. A thorough understanding and documentation of these characteristics are crucial first steps in the development of this molecule for any potential application, ensuring a foundation of scientific integrity and reproducibility for future research.

References

  • Melting Point Determination Lab Guide. (n.d.). Scribd. Retrieved from [Link]

  • Solubility test for Organic Compounds. (2024, September 24). Retrieved from [Link]

  • Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. (2021, April 18). YouTube. Retrieved from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

  • Determination Of Melting Point Of An Organic Compound. (2019, November 13). BYJU'S. Retrieved from [Link]

  • Melting point determination. (n.d.). SSERC. Retrieved from [Link]

  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

  • Experiment 1: Melting-point Determinations. (n.d.). Retrieved from [Link]

  • The µFTIR spectra of Amide I and Amide II regions, including the ester... (n.d.). ResearchGate. Retrieved from [Link]

  • Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

  • Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]

  • 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • 21.10: Spectroscopy of Carboxylic Acid Derivatives. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]

  • The complete FTIR averaged spectra of Amide I and Amide II and ester... (n.d.). ResearchGate. Retrieved from [Link]

  • LogP—Making Sense of the Value. (n.d.). ACD/Labs. Retrieved from [Link]

  • Methods for Determination of Lipophilicity. (2022, August 25). Encyclopedia.pub. Retrieved from [Link]

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (2014, February 10). Agilent. Retrieved from [Link]

  • Video: Spectroscopy of Carboxylic Acid Derivatives. (2023, April 30). JoVE. Retrieved from [Link]

  • Rapid Method for Estimating Log P for Organic Chemicals. (n.d.). EPA. Retrieved from [Link]

  • High throughput HPLC method for determining Log P values. (n.d.). Google Patents.
  • Fragments of 1 H-NMR spectra (the signals of aromatic protons) of ester... (n.d.). ResearchGate. Retrieved from [Link]

  • Methyl (2R)-2-(cyclopentylamino)butanoate Properties. (n.d.). EPA. Retrieved from [Link]

  • 15.7 Spectroscopy of Aromatic Compounds. (n.d.). OpenStax. Retrieved from [Link]

  • Synthesis and characterization of new aromatic esters based on 4,16-pregnadiene-6,20-dione skeleton. (2010, December 8). PMC. Retrieved from [Link]

  • Using Esters To Introduce Paradigms of Spin–Spin Coupling. (2016, December 2). ACS Publications. Retrieved from [Link]

  • [2-(Cyclopentylamino)-2-oxoethyl] 3-(methylsulfamoyl)benzoate. (n.d.). PubChem. Retrieved from [Link]

  • 15.7: Spectroscopy of Aromatic Compounds. (2024, March 17). Chemistry LibreTexts. Retrieved from [Link]

  • (2-Amino-2-oxoethyl) 4-methylbenzoate. (n.d.). PubChem. Retrieved from [Link]

  • [2-(Cyclopentylamino)-2-oxoethyl] 1-(4-fluorophenyl)cyclopentane-1-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • METHYL 4-(2-((4-(4-MORPHOLINYL)PHENYL)AMINO)-4-PYRIMIDINYL)BENZOATE. (n.d.). BD Cat. Retrieved from [Link]

  • Chemical Properties of Ethyl 4-methylbenzoate (CAS 94-08-6). (n.d.). Cheméo. Retrieved from [Link]

  • Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yb) benzoate derivatives:. (2025, May 19). PLOS. Retrieved from [Link]

  • N-[2-(cyclopentylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. (2023, April 14). MDPI. Retrieved from [Link]

  • Synthesis method for the preparation of dibenzoate compounds, such as 4-[benzoyl(methyl)amino]pentane-2-yl dibenzoate. (n.d.). Google Patents.
  • Methyl 1-[2-(cyclopentylamino)-2-oxoethyl]-3,6-dicyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate Properties. (2025, October 15). EPA. Retrieved from [Link]

Sources

molecular weight and formula of 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, the exploration of novel molecular scaffolds is paramount to addressing unmet therapeutic needs. This guide provides a comprehensive technical overview of 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate, a compound of interest due to its unique structural combination of a benzoate ester and a cyclopentylamino-acetamide moiety. This document will delve into the core physicochemical properties, a proposed synthetic route, and potential applications for this molecule, offering valuable insights for researchers and professionals in the field. While this specific molecule is not extensively documented in public databases, its constituent functional groups are present in a variety of biologically active compounds, suggesting its potential as a scaffold for further investigation.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems and its suitability for drug development. Based on its constituent parts—4-methylbenzoic acid and N-cyclopentyl-2-hydroxyacetamide—we can deduce the key properties of 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate.

The molecular formula for 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate is C₁₅H₁₉NO₃ .

The molecular weight is approximately 261.32 g/mol .

A summary of its key physicochemical parameters is presented in the table below.

PropertyValueSource/Method
Molecular Formula C₁₅H₁₉NO₃Calculated
Molecular Weight 261.32 g/mol Calculated
Appearance White to off-white solid (Predicted)Inferred from analogs
Melting Point 179-181 °C (for 4-methylbenzoic acid)Component Property
Boiling Point 274-275 °C (for 4-methylbenzoic acid)Component Property
Solubility Poorly soluble in water; soluble in organic solvents like acetone (Predicted).Inferred from components
pKa ~4.36 (for the carboxylic acid precursor)[1]Component Property

Proposed Synthesis: Esterification of 4-Methylbenzoic Acid

The synthesis of 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate can be achieved through a standard esterification reaction. The most common method for preparing esters is the Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst.[2][3][4]

Reaction Scheme

The overall reaction involves the esterification of 4-methylbenzoic acid with N-cyclopentyl-2-hydroxyacetamide.

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 4_methylbenzoic_acid 4-Methylbenzoic Acid Reaction_Vessel Esterification 4_methylbenzoic_acid->Reaction_Vessel N_cyclopentyl_2_hydroxyacetamide N-Cyclopentyl-2-hydroxyacetamide N_cyclopentyl_2_hydroxyacetamide->Reaction_Vessel Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Reaction_Vessel Solvent Solvent (e.g., Toluene) Solvent->Reaction_Vessel Target_Molecule 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate Reaction_Vessel->Target_Molecule Heat

A proposed workflow for the synthesis of 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate.
Step-by-Step Experimental Protocol
  • Preparation of N-cyclopentyl-2-hydroxyacetamide:

    • React ethyl glycolate with cyclopentylamine in a suitable solvent. The amine will displace the ethoxy group of the ester to form the corresponding amide.

  • Esterification:

    • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine equimolar amounts of 4-methylbenzoic acid and N-cyclopentyl-2-hydroxyacetamide.

    • Add a suitable solvent, such as toluene, to facilitate the reaction and azeotropically remove water.

    • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

    • Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.

    • Once the reaction is complete (as determined by thin-layer chromatography or other analytical methods), cool the mixture to room temperature.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization or column chromatography to obtain pure 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate.

Potential Applications in Drug Development

While there is no specific data on the biological activity of 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate, the structural motifs present in the molecule are found in compounds with a range of therapeutic applications.

  • Benzoate Esters: Many benzoate esters are used as flavorings and preservatives. In the realm of pharmaceuticals, they can act as prodrugs to improve the bioavailability of a parent carboxylic acid.

  • Cyclopentylamino Moiety: The cyclopentylamino group is present in a number of biologically active molecules. For instance, related structures have been investigated for their potential as anticancer and antioxidant agents.[5]

  • Amide Functionality: The amide bond is a cornerstone of peptide and protein structure and is present in a vast number of drugs.

Given these precedents, 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate could be a valuable lead compound for the development of novel therapeutics. Its ester linkage could be susceptible to hydrolysis by esterases in the body, potentially releasing 4-methylbenzoic acid and N-cyclopentyl-2-hydroxyacetamide. The biological effects of these metabolites would also need to be considered.

G cluster_potential Potential Therapeutic Areas Target_Molecule 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate Anticancer Anticancer Agents Target_Molecule->Anticancer Structural Analogs Antioxidant Antioxidant Therapies Target_Molecule->Antioxidant Related Moieties Prodrug Prodrug Development Target_Molecule->Prodrug Ester Linkage

Conceptual diagram of potential applications for the target molecule.

Conclusion

2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate is a molecule with a unique combination of functional groups that suggests potential for further investigation in the fields of medicinal chemistry and drug development. This guide has provided a foundational understanding of its physicochemical properties, a plausible synthetic route, and a rationale for its potential applications. Further research is warranted to synthesize and characterize this compound and to explore its biological activity in various in vitro and in vivo models.

References

  • p-Toluic acid. (n.d.). In Wikipedia. Retrieved February 21, 2026, from [Link]

  • 4-Methylbenzoic acid. (n.d.). In U.S. Environmental Protection Agency CompTox Chemicals Dashboard. Retrieved February 21, 2026, from [Link]

  • 4-methylbenzoic acid. (n.d.). In webbook.nist.gov. Retrieved February 21, 2026, from [Link]

  • Benzoic acid, 4-methyl-. (n.d.). In Cheméo. Retrieved February 21, 2026, from [Link]

  • 2-cyclopentyl-N-ethyl-N-(2-hydroxyethyl)acetamide. (n.d.). In PubChem. Retrieved February 21, 2026, from [Link]

  • (2-Amino-2-oxoethyl) 4-methylbenzoate. (n.d.). In PubChem. Retrieved February 21, 2026, from [Link]

  • Carboxylic Anhydrides, Esters, and Amides. (n.d.). In LibreTexts. Retrieved February 21, 2026, from [Link]

  • Reactions of Carboxylic Acids: Ester and Amide Formation. (2023, February 17). In Chemistry LibreTexts. Retrieved February 21, 2026, from [Link]

  • Synthesis of α-hydroxy carboxylic acids, esters and amides. (n.d.). In Organic Chemistry Portal. Retrieved February 21, 2026, from [Link]

  • N-[2-(cyclopentylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide. (n.d.). In PubChem. Retrieved February 21, 2026, from [Link]

  • [2-(Cyclopentylamino)-2-oxoethyl] 3-(methylsulfamoyl)benzoate. (n.d.). In PubChem. Retrieved February 21, 2026, from [Link]

  • 2-cyclopentyl-2-hydroxyacetic acid. (n.d.). In LookChem. Retrieved February 21, 2026, from [Link]

  • Carboxylic Acids Important Reactions. (n.d.). In Jack Westin. Retrieved February 21, 2026, from [Link]

  • Carboxylic Acids, Esters, Amines, and Amides. (n.d.). In LibreTexts. Retrieved February 21, 2026, from [Link]

  • N-cyclopentyl-2-hydroxyacetamide. (n.d.). In PubChemLite. Retrieved February 21, 2026, from [Link]

  • N-(Cyclopentylmethyl)-2-hydroxyacetamide. (n.d.). In Pharmaffiliates. Retrieved February 21, 2026, from [Link]

  • Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yb) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors with antitubercular, antibacterial and cytotoxic potential. (2025, May 19). PLOS ONE. [Link]

  • Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e]diazepin-2-ylamino)benzoate. (2013). Molbank, M811. [Link]

  • Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. (2023, April 14). Molecules. [Link]

  • Facile Preparation of Substituted Benzimidazole-2-carboxylates. (2005). Arkivoc. [Link]

Sources

Technical Whitepaper: Toxicological Profile & Handling of 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive toxicological assessment and handling framework for 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate (hereafter referred to as Compound C-MB ). As a research-grade chemical entity often utilized in compound screening libraries or as a prodrug scaffold, C-MB lacks a standardized global Safety Data Sheet (SDS).

Consequently, this guide employs a Read-Across Toxicological Analysis , deriving safety protocols from the compound’s metabolic hydrolysis products: p-toluic acid and N-cyclopentylglycolamide (and its precursor cyclopentylamine). Researchers must treat this compound as a High-Potency/Undefined Hazard (OEB 3) until empirical data confirms otherwise, primarily due to the latent toxicity of the cyclopentylamine moiety masked by the amide bond.

Part 1: Chemical Identity & Physicochemical Profiling

Understanding the structural lability of C-MB is the foundation of safe handling. The molecule consists of a lipophilic p-toluic ester linked to a cyclopentyl-substituted amide.

PropertySpecification / Prediction
Chemical Name 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate
Molecular Formula C₁₆H₂₁NO₃
Molecular Weight 275.35 g/mol
Predicted LogP ~2.5 – 3.0 (Lipophilic)
Solubility Low in water; Soluble in DMSO, Ethanol, DCM
Structural Motif Ester-linked prodrug scaffold (Glycolamide linker)
CAS Registry Not widely listed; treat as Novel Chemical Entity (NCE)

Part 2: Toxicological Profile (Read-Across Analysis)

Metabolic Hydrolysis & Hazard Identification

The primary hazard of C-MB stems from its degradation in physiological or environmental conditions. The central ester bond is susceptible to hydrolysis by plasma esterases or aqueous basic conditions.

Primary Hydrolysis (Rapid)
  • Reaction: Ester cleavage.

  • Products:

    • p-Toluic Acid (4-Methylbenzoic acid): Generally low toxicity, but a known skin/eye irritant.[1]

    • N-Cyclopentyl-2-hydroxyacetamide: A neutral amide. While amides are generally stable, they can be metabolized further.

Secondary Metabolism (Slow/Enzymatic)
  • Reaction: Amidase-mediated cleavage of the amide bond.

  • Product: Cyclopentylamine .[2][3][4][5]

  • Risk: Cyclopentylamine is highly toxic (Fatal if swallowed, H300) and corrosive (H314).[2][6]

Component Toxicity Matrix

The following table summarizes the hazards of the parent compound based on its metabolites.

ComponentRoleToxicity ClassificationKey Hazard Statements
C-MB (Parent) Prodrug Presumed Toxic Treat as H300/H314 equivalent
p-Toluic AcidMetabolite 1IrritantH315 (Skin Irrit.), H319 (Eye Irrit.)
CyclopentylamineLatent MetaboliteHigh Toxicity H300 (Fatal Oral), H314 (Burns), H331 (Toxic Inh.)
Visualizing the Metabolic Hazard Pathway

The diagram below illustrates the divergence between the relatively safe primary metabolite and the highly toxic secondary metabolite.

MetabolicPathway Parent Parent Compound (C-MB) Hydrolysis Ester Hydrolysis (Plasma/pH > 7) Parent->Hydrolysis In vivo/aq. base Acid p-Toluic Acid (Low Toxicity/Irritant) Hydrolysis->Acid Amide N-Cyclopentyl- glycolamide (Neutral Intermediate) Hydrolysis->Amide Amidase Amidase Cleavage Amide->Amidase Slow metabolism Amine Cyclopentylamine (HIGH TOXICITY) Amidase->Amine Release of Toxic Moiety

Figure 1: Metabolic hydrolysis pathway of C-MB. Note the secondary release of Cyclopentylamine (Red), which drives the safety classification.

Part 3: Handling & Safety Protocols

Occupational Exposure Banding (OEB)

Due to the potential release of cyclopentylamine, C-MB is assigned to OEB 3 (10–100 µg/m³) .

  • Engineering Controls: All weighing and solubilization must occur within a certified Chemical Fume Hood or Biological Safety Cabinet (Class II) .

  • Respiratory Protection: If handling powder outside a hood (not recommended), use a P100/N99 respirator .

  • Skin Protection: Double-glove policy.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Nitrile (Extended cuff) or Neoprene (if using halogenated solvents).

    • Rationale: Cyclopentylamine is corrosive and readily absorbed; the parent ester increases lipophilicity, potentially enhancing dermal absorption.

Storage & Stability
  • Hydrolytic Instability: The glycolyl ester linkage is prone to hydrolysis.

  • Protocol: Store at -20°C , desiccated.

  • Solvent Choice: Avoid protic solvents (Methanol/Water) for long-term stock storage. Use DMSO or Anhydrous DMF .

Part 4: Experimental Workflows

Protocol: Stability Assessment (Self-Validating System)

Before using C-MB in biological assays, you must validate its integrity, as spontaneous hydrolysis leads to false negatives/positives.

Objective: Determine half-life (


) in assay media.

Workflow:

  • Preparation: Prepare a 10 mM stock of C-MB in DMSO.

  • Incubation: Spike stock into PBS (pH 7.4) and Plasma (Rat/Human) to a final concentration of 10 µM. Incubate at 37°C.

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Immediately add 150 µL cold Acetonitrile (containing Internal Standard, e.g., Warfarin). Vortex and centrifuge (4000g, 10 min).

  • Analysis (HPLC-UV/MS):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • Gradient: 5% B to 95% B over 5 min.

    • Detection: Monitor parent peak decay and appearance of p-toluic acid (RT ~2.5 min).

Decision Logic:

  • If

    
     min in PBS: Compound is chemically unstable; data reflects hydrolysis products.
    
  • If stable in PBS but

    
     min in Plasma: Compound is a rapid prodrug.
    
Handling Decision Tree

HandlingLogic Start Start: Handling C-MB Form Physical Form? Start->Form Powder Solid Powder Form->Powder Solution Solution (DMSO) Form->Solution Weighing Weigh inside Fume Hood (Static Control Gun required) Powder->Weighing PPE PPE: Double Nitrile Gloves Lab Coat, Safety Glasses Solution->PPE Weighing->PPE Spill Spill Scenario? PPE->Spill DrySpill Wipe with dry tissue first, then wet wipe (Avoid Aerosol) Spill->DrySpill Powder WetSpill Absorb with Vermiculite Treat as Toxic Waste Spill->WetSpill Liquid

Figure 2: Operational decision tree for handling C-MB in solid and liquid states.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7476, p-Toluic acid. Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2906, Cyclopentylamine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Cyclopentylamine - GHS Classification & Labelling. Retrieved from [Link]

Sources

Methodological & Application

reaction conditions for synthesizing 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery and materials science, the development of novel molecular entities with precisely engineered properties is paramount. The target molecule, 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate, represents a scaffold that combines an ester and a secondary amide, functionalities that are prevalent in a vast array of biologically active compounds and functional materials. This guide provides a comprehensive, field-proven protocol for the synthesis of this molecule, structured for researchers, scientists, and professionals in drug development.

The synthetic strategy detailed herein is a robust, two-step process designed for efficiency and high yield. It begins with the formation of a key intermediate, 2-chloro-N-cyclopentylacetamide, via a nucleophilic acyl substitution. This is followed by an esterification reaction where the intermediate is coupled with 4-methylbenzoic acid through a nucleophilic substitution reaction. This document moves beyond a simple recitation of steps; it delves into the causality behind the choice of reagents, solvents, and conditions, ensuring that the protocol is not just a procedure to be followed, but a system to be understood.

Chemical Principles and Reaction Mechanism

The synthesis is logically divided into two primary stages, each governed by fundamental principles of organic chemistry.

Stage 1: Amide Bond Formation via Nucleophilic Acyl Substitution

The initial step involves the acylation of cyclopentylamine with 2-chloroacetyl chloride. This reaction is a classic example of nucleophilic acyl substitution, often performed under Schotten-Baumann conditions.[1] The lone pair of electrons on the nitrogen atom of cyclopentylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-chloroacetyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion as the leaving group. A non-nucleophilic base, such as triethylamine (TEA), is crucial in this step to neutralize the hydrochloric acid (HCl) byproduct, preventing it from protonating the cyclopentylamine starting material and rendering it non-nucleophilic.

Stage 2: Ester Formation via Williamson-type Synthesis

The second stage is the esterification of the intermediate 2-chloro-N-cyclopentylacetamide with the sodium salt of 4-methylbenzoic acid. This reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. The carboxylate anion of 4-methylbenzoate, a potent nucleophile, attacks the electrophilic carbon atom bearing the chlorine atom. This attack occurs from the backside, leading to an inversion of stereochemistry if the carbon were chiral, and displaces the chloride ion. The choice of a polar aprotic solvent, such as N,N-Dimethylformamide (DMF), is critical as it solvates the cation (Na⁺) while leaving the nucleophilic anion relatively free, thereby increasing its reactivity and promoting a higher reaction rate.

Experimental Workflow Visualization

The following diagram outlines the complete workflow for the synthesis, purification, and analysis of 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate.

Synthesis_Workflow cluster_0 Stage 1: Amide Synthesis cluster_1 Stage 2: Esterification cluster_2 Purification & Analysis start_materials Starting Materials: - Cyclopentylamine - 2-Chloroacetyl Chloride - Triethylamine - Dichloromethane (DCM) reaction1 Reaction: Combine reagents at 0°C. Stir at room temperature. start_materials->reaction1 Acylation workup1 Aqueous Workup: Wash with HCl (aq), NaHCO3 (aq), and Brine. reaction1->workup1 Quenching dry_evap1 Drying and Evaporation: Dry with Na2SO4. Evaporate solvent. workup1->dry_evap1 intermediate Intermediate Product: 2-Chloro-N-cyclopentylacetamide dry_evap1->intermediate reaction2 Reaction: Add Intermediate. Heat mixture. intermediate->reaction2 reagents2 Reagents: - 4-Methylbenzoic Acid - Sodium Hydroxide - DMF salt_formation Salt Formation: Deprotonate acid to form Sodium 4-methylbenzoate reagents2->salt_formation salt_formation->reaction2 workup2 Precipitation & Filtration: Pour into ice-water. Collect crude product. reaction2->workup2 SN2 Reaction purification Purification: Recrystallization from Ethanol/Water workup2->purification final_product Final Product: 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate purification->final_product analysis Characterization: - NMR Spectroscopy - Mass Spectrometry - IR Spectroscopy final_product->analysis

Caption: Workflow for the synthesis of the target compound.

Quantitative Data Summary

The following table provides a summary of the reagents and conditions for a typical laboratory-scale synthesis.

ParameterStage 1: Amide SynthesisStage 2: Esterification
Key Reagents Cyclopentylamine2-Chloro-N-cyclopentylacetamide
2-Chloroacetyl ChlorideSodium 4-methylbenzoate
Stoichiometry Cyclopentylamine (1.0 eq)Intermediate (1.0 eq)
2-Chloroacetyl Chloride (1.1 eq)Sodium 4-methylbenzoate (1.2 eq)
Triethylamine (1.2 eq)
Solvent Dichloromethane (DCM)N,N-Dimethylformamide (DMF)
Temperature 0°C to Room Temperature80 - 90°C
Reaction Time 2 - 4 hours6 - 12 hours
Typical Yield > 90% (crude)75 - 85% (after purification)

Detailed Experimental Protocols

Materials and Reagents:

  • Cyclopentylamine (CAS: 1003-03-8), >99%

  • 2-Chloroacetyl chloride (CAS: 79-04-9), >98%

  • Triethylamine (CAS: 121-44-8), >99%, distilled

  • 4-Methylbenzoic acid (p-toluic acid) (CAS: 99-94-5), >98%

  • Sodium hydroxide (CAS: 1310-73-2), >98%

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Sodium sulfate (anhydrous), magnesium sulfate (anhydrous)

  • Hydrochloric acid (1M aq.), Sodium bicarbonate (saturated aq.), Brine (saturated NaCl aq.)

  • Ethanol, Reagent Grade

  • Deionized Water

Equipment:

  • Round-bottom flasks, magnetic stirrer and stir bars, dropping funnel

  • Ice-water bath, heating mantle with temperature controller

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Buchner funnel and vacuum flask

  • Analytical balance, pH paper

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

Protocol 1: Synthesis of 2-Chloro-N-cyclopentylacetamide (Intermediate)
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve cyclopentylamine (5.00 g, 58.7 mmol, 1.0 eq) and triethylamine (7.13 g, 70.4 mmol, 1.2 eq) in 100 mL of anhydrous dichloromethane.

  • Reagent Addition: Cool the flask in an ice-water bath to 0°C. Add a solution of 2-chloroacetyl chloride (7.27 g, 64.6 mmol, 1.1 eq) in 20 mL of anhydrous DCM dropwise via the dropping funnel over 30 minutes. Maintain the temperature below 5°C during the addition. The formation of a white precipitate (triethylammonium chloride) will be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate) until the cyclopentylamine spot has disappeared.

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 50 mL of 1M HCl (aq), 50 mL of saturated NaHCO₃ (aq), and 50 mL of brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. The resulting crude product, 2-chloro-N-cyclopentylacetamide, is typically a white to off-white solid and can be used in the next step without further purification.[2][3]

Protocol 2: Synthesis of 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate
  • Salt Formation: In a 250 mL round-bottom flask, dissolve 4-methylbenzoic acid (9.60 g, 70.4 mmol, 1.2 eq) in 50 mL of water containing sodium hydroxide (2.82 g, 70.4 mmol, 1.2 eq). Stir until a clear solution of sodium 4-methylbenzoate is formed. Lyophilize or carefully evaporate the water to obtain the dry sodium salt.

  • Reaction Setup: To the flask containing the dry sodium 4-methylbenzoate, add the crude 2-chloro-N-cyclopentylacetamide (assuming 58.7 mmol from the previous step) and 100 mL of anhydrous DMF.

  • Reaction: Heat the mixture to 80-90°C with vigorous stirring. The reaction is typically complete within 6-12 hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC (e.g., using 1:1 Hexanes:Ethyl Acetate).

  • Isolation: After the reaction is complete, cool the mixture to room temperature and pour it slowly into 500 mL of ice-cold water with stirring. A white precipitate of the crude product should form.

  • Purification: Collect the crude solid by vacuum filtration and wash with cold water. Purify the product by recrystallization from an ethanol/water mixture to yield 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate as a white crystalline solid.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Safety Precautions

All procedures must be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Cyclopentylamine (CAS: 1003-03-8): Highly flammable liquid and vapor.[4][5] It is toxic if inhaled and fatal if swallowed, causing severe skin burns and eye damage.[6] Handle with extreme care, away from heat and ignition sources.[7] Use spark-proof tools.[4]

  • 2-Chloroacetyl chloride & 4-Methylbenzoyl chloride (CAS: 874-60-2): These are acyl chlorides that are corrosive and cause severe skin burns and eye damage.[8][9][10] They react violently with water and are moisture-sensitive.[8] Handle under anhydrous conditions.

  • Triethylamine (TEA) & N,N-Dimethylformamide (DMF): These are flammable liquids with harmful vapors. Avoid inhalation and skin contact.

  • Emergency Procedures:

    • Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[4]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally.[4]

    • Inhalation: Move the victim to fresh air immediately.[9]

    • Spills: Absorb spills with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.

References

  • Vertex AI Search. Cyclopentylamine(1003-03-8)MSDS Melting Point Boiling Density Storage Transport.
  • Guidechem. Cyclopentylamine 1003-03-8 wiki.
  • CymitQuimica. CAS 874-60-2: 4-Methylbenzoyl chloride.
  • Merck. SAFETY DATA SHEET.
  • TCI Chemicals. SAFETY DATA SHEET - Cyclopentylamine.
  • Apollo Scientific. 3-Chloro-4-methylbenzoyl chloride - Safety Data Sheet.
  • TCI Chemicals. Cyclopentylamine | 1003-03-8.
  • Benchchem. An In-depth Technical Guide to the Safe Handling and Storage of 4-(Chloromethyl)benzoyl chloride.
  • Guidechem. 4-Methylbenzoyl chloride 874-60-2 wiki.
  • Fisher Scientific. SAFETY DATA SHEET - Cyclopentylamine.
  • Fisher Scientific. Amide Synthesis.
  • ChemicalBook. 2-CHLORO-N-CYCLOHEXYL-ACETAMIDE synthesis.
  • Synthonix. 2-Chloro-N-cyclopentylacetamide - [C64668].
  • ChemScene. 125674-23-9 | 2-Chloro-N-cyclopentylacetamide.

Sources

Application Note: Purification Strategies for 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the purification of 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate , a pharmaceutical intermediate characterized by a mixed ester-amide scaffold.[1]

The protocols below are derived from high-fidelity analogues (e.g., [2-(cyclopentylamino)-2-oxoethyl] 3-(methylsulfamoyl)benzoate) and standard process chemistry principles for lipophilic amido-esters.

Molecule Profile & Impurity Landscape

Before initiating purification, it is critical to understand the physicochemical behavior of the target molecule (TM) and its likely contaminants.[1] This compound is an ester-amide hybrid , synthesized via the nucleophilic substitution of 2-chloro-N-cyclopentylacetamide with 4-methylbenzoic acid (or its salt).[1]

Physicochemical Properties (Predicted)
PropertyValue / CharacteristicImplication for Purification
Formula

Moderate Molecular Weight (~261.32 g/mol )
Polarity Moderate-LipophilicSoluble in EtOAc, DCM, Acetone; Insoluble in Water.[1]
pKa ~14 (Amide NH), ~4 (Conjugated Acid)Non-ionizable under standard workup conditions; neutral molecule.[1]
State White to Off-White SolidAmenable to recrystallization; may "oil out" if impure.
LogP ~2.5 - 3.0Retains well on C18 (Reverse Phase) and Silica (Normal Phase).[1]
Critical Impurity Profile

Understanding the synthesis origin allows us to target specific impurities:

  • Hydrolyzed Precursors: 4-Methylbenzoic acid (p-Toluic acid) – Acidic.

  • Alkylation Reagents: 2-Chloro-N-cyclopentylacetamide – Electrophilic, potentially toxic.[1]

  • Coupling Byproducts: Cyclopentylamine (trace) – Basic.

  • Process Solvents: DMF, NMP (High boiling point, water-miscible).[1]

Protocol A: Standard Aqueous Workup (Phase Separation)[1]

Objective: Removal of bulk polar impurities (salts, DMF, unreacted acid/amine) prior to fine purification.[1]

Reagents
  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)[1]

  • 0.5 M Hydrochloric Acid (HCl)[1]

  • saturated Sodium Bicarbonate (

    
    )[1][2]
    
  • Brine (saturated NaCl)[1]

  • Anhydrous Sodium Sulfate (

    
    )[1]
    
Step-by-Step Procedure
  • Quench & Dilution: Dilute the crude reaction mixture (typically in DMF or Acetone) with 10 volumes of EtOAc.

    • Rationale: EtOAc is preferred over DCM for environmental safety and better phase separation with DMF.

  • Acid Wash (Removal of Amines): Wash the organic layer twice with 0.5 M HCl (3 vol).[1]

    • Mechanism:[1][3][4] Protonates residual cyclopentylamine, forcing it into the aqueous phase.[1] The TM (amide) remains neutral and organic-soluble.

  • Base Wash (Removal of Acids): Wash the organic layer twice with sat.

    
     (3 vol).
    
    • Mechanism:[1][3][4] Deprotonates unreacted 4-methylbenzoic acid to its water-soluble carboxylate salt.

  • Desolvation (Removal of DMF): Wash vigorously with water (2x) followed by Brine (1x).

    • Note: DMF partitions into the aqueous phase; brine prevents emulsion formation.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotavap) at 40°C.
    

Protocol B: Recrystallization (High Purity)[1]

Objective: Isolation of >98% pure crystalline solid. This is the preferred method for scaling up.

Solvent System Screening[1]
  • Solvent A (Good Solvent): Hot Ethyl Acetate or Ethanol.

  • Solvent B (Anti-Solvent): Hexanes, Heptane, or cold Diethyl Ether.[1]

Procedure
  • Dissolution: Transfer the crude solid (from Protocol A) to a flask. Add minimum boiling EtOAc until fully dissolved.

    • Tip: If the solution is colored, add activated carbon (5 wt%), stir for 10 min, and filter while hot through Celite.

  • Nucleation: Remove from heat. Add Hexanes dropwise until a faint turbidity persists.

  • Crystallization: Allow the flask to cool slowly to room temperature (25°C) over 2 hours. Then, refrigerate at 4°C for 12 hours.

    • Warning: Rapid cooling may cause the product to precipitate as an amorphous oil ("oiling out").[1] If this happens, reheat and add more solvent.[1]

  • Collection: Filter the crystals via vacuum filtration. Wash the cake with cold Hexane:EtOAc (9:1).

  • Drying: Dry in a vacuum oven at 45°C for 24 hours to remove lattice solvents.

Protocol C: Flash Column Chromatography (Difficult Separations)

Objective: Purification if recrystallization fails or for isolating library analogs.

Parameters
  • Stationary Phase: Silica Gel 60 (230-400 mesh).[1]

  • Mobile Phase: Gradient of Hexanes (A) and Ethyl Acetate (B).[1]

  • Loading: Dissolve crude in minimum DCM.

Gradient Table
Time (Column Volumes)% Solvent B (EtOAc)Elution Event
0 - 2 CV0%Elution of non-polar impurities (hydrocarbons)
2 - 5 CV0% → 20%Elution of unreacted Chloro-acetamide
5 - 12 CV20% → 40%Elution of Target Molecule (TM)
12 - 15 CV40% → 100%Elution of polar byproducts/acids

Visualization of Purification Logic

The following diagram illustrates the decision matrix and chemical fate of impurities during the workup.

PurificationLogic Crude Crude Reaction Mixture (TM, Acid, Amine, DMF) Dilution Dilute with EtOAc Crude->Dilution AcidWash Wash with 0.5M HCl Dilution->AcidWash OrgPhase1 Organic Phase (TM + Acid) AcidWash->OrgPhase1 Retains TM AqPhase1 Aqueous Waste (Protonated Amines) AcidWash->AqPhase1 Removes Cyclopentylamine BaseWash Wash with sat. NaHCO3 OrgPhase2 Organic Phase (TM Only) BaseWash->OrgPhase2 Retains Neutral TM AqPhase2 Aqueous Waste (Benzoate Salts) BaseWash->AqPhase2 Removes p-Toluic Acid OrgPhase1->BaseWash Cryst Recrystallization (EtOAc / Hexane) OrgPhase2->Cryst Final Pure Crystal 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate Cryst->Final

Caption: Step-by-step chemical partitioning during the aqueous workup and isolation of the target ester-amide.

Analytical Validation (QC)

Once isolated, the compound must be validated against the following criteria.

HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 100 mm, 3.5 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (Benzoate absorption) and 210 nm (Amide bond).[1]

NMR Interpretation (1H NMR in )
  • 
     7.9 ppm (d, 2H):  Aromatic protons ortho to ester (Benzoate).[1]
    
  • 
     7.2 ppm (d, 2H):  Aromatic protons meta to ester.[1]
    
  • 
     4.8 ppm (s, 2H):  Methylene group between Ester and Amide (
    
    
    
    ).[1]
  • 
     4.2 ppm (m, 1H):  Methine proton of Cyclopentyl ring.[1]
    
  • 
     2.4 ppm (s, 3H):  Methyl group on the aromatic ring (
    
    
    
    ).[1]
  • 
     1.4-2.0 ppm (m, 8H):  Cyclopentyl methylene protons.[1]
    

References

  • PubChem. (2024).[5][6] [2-(Cyclopentylamino)-2-oxoethyl] 3-(methylsulfamoyl)benzoate. National Library of Medicine. [Link][1]

  • EPA CompTox. (2025).[7] Methyl 1-[2-(cyclopentylamino)-2-oxoethyl]-3,6-dicyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate Properties. U.S. Environmental Protection Agency. [Link][1]

  • Royal Society of Chemistry. (2013). Amidation of Unactivated Ester Derivatives Mediated by Trifluoroethanol. RSC Advances. [Link]

  • Organic Syntheses. (2019). Synthesis of 4-Methylbenzoate(2′,4′,6′-trimethoxy-phenyl)iodonium Tosylate. Org. Synth. 2019, 96, 137-149.[1] [Link]

  • MDPI. (2013).[8] Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][1,4]diazepin-2-ylamino)benzoate. Molbank.[8] [Link][1][8]

Sources

Mastering the Solid Form: Application Notes and Protocols for the Crystallization of 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Crystallization in Drug Development

In the journey of a molecule from a promising candidate to a viable therapeutic agent, the control of its solid-state properties is paramount. For active pharmaceutical ingredients (APIs), the crystalline form is not merely a matter of aesthetics; it profoundly influences critical parameters such as solubility, dissolution rate, bioavailability, stability, and manufacturability.[1][2] The ability of a single compound to exist in multiple crystalline forms, a phenomenon known as polymorphism, adds a layer of complexity that must be thoroughly investigated and controlled.[2][3][4] Different polymorphs of the same API can exhibit distinct physicochemical properties, which can have significant therapeutic and intellectual property implications.[5]

This guide provides a comprehensive overview of crystallization techniques specifically tailored for researchers, scientists, and drug development professionals working with 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate. While specific experimental data for this compound is not extensively available in public literature, this document outlines a systematic and scientifically-grounded approach to developing robust crystallization protocols. By leveraging theoretical principles and data from structurally analogous compounds, this guide will empower researchers to effectively control the solid form of this promising molecule.

Theoretical Framework: Principles of Crystallization and Polymorphism

Crystallization is a process where a solute in a solution transitions into a highly ordered solid state, forming crystals. This transition is driven by supersaturation, a state where the concentration of the solute exceeds its equilibrium solubility at a given temperature. The two fundamental steps in crystallization are nucleation, the formation of initial small crystal nuclei, and crystal growth, the subsequent increase in the size of these nuclei. The interplay between these two steps, influenced by factors such as solvent, temperature, cooling rate, and impurities, dictates the final crystal size, shape (habit), and polymorphic form.[4]

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure.[1][2][3] These different crystalline forms arise from different arrangements and/or conformations of the molecules in the crystal lattice. Each polymorph has a unique set of physical properties, and at a given temperature and pressure, only one form is thermodynamically stable. Other forms are considered metastable and may convert to the stable form over time.[2] Therefore, a thorough polymorph screen is a critical component of drug development to identify and characterize all accessible solid forms.

Systematic Solvent Selection for 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate

The choice of solvent is the most critical parameter in a crystallization process.[6] A suitable solvent should exhibit moderate solubility for the compound, with solubility increasing significantly with temperature for cooling crystallization. For antisolvent crystallization, the compound should be highly soluble in one solvent (the "solvent") and poorly soluble in another (the "antisolvent"), with the two being miscible.

Given the absence of specific solubility data for 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate, a rational approach to solvent selection involves considering its structural features: an ester group, a secondary amide, a cyclopentyl group, and a substituted benzene ring. These functionalities suggest the potential for hydrogen bonding (amide N-H and C=O, ester C=O) and non-polar interactions. Therefore, a range of solvents with varying polarities and hydrogen bonding capabilities should be screened.

Table 1: Properties of Common Solvents for Crystallization Screening

SolventBoiling Point (°C)Polarity IndexDielectric Constant (20°C)Notes
Water100.010.280.1High polarity, strong hydrogen bonding.
Methanol64.75.132.7Polar protic solvent.
Ethanol78.44.324.5Polar protic solvent, commonly used.
Isopropanol82.63.919.9Less polar than ethanol.
Acetonitrile81.65.837.5Polar aprotic solvent.
Acetone56.25.120.7Polar aprotic solvent, good solvent power.
Ethyl Acetate77.14.46.0Moderately polar solvent.
Dichloromethane39.63.19.1Non-polar aprotic solvent, volatile.
Toluene110.62.42.4Non-polar aromatic solvent.
Heptane98.40.11.9Non-polar aliphatic solvent.
Tetrahydrofuran (THF)66.04.07.6Polar aprotic solvent, can form peroxides.
N,N-Dimethylformamide (DMF)153.06.436.7High polarity, high boiling point.

Note: Data compiled from various sources. Polarity index is a relative measure.

Solvent Selection Workflow

Caption: A decision-making workflow for selecting an appropriate crystallization method based on preliminary solubility screening.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the most common crystallization techniques. It is recommended to perform these experiments on a small scale initially (10-50 mg) to conserve material.

Protocol 1: Cooling Crystallization

This technique is suitable when the compound's solubility in a particular solvent is significantly higher at elevated temperatures than at lower temperatures.

Rationale: By dissolving the compound in a minimal amount of hot solvent to create a saturated solution and then allowing it to cool, the solubility decreases, leading to supersaturation and subsequent crystallization. Slow cooling is crucial for the formation of large, well-defined crystals.

Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent in which the target compound exhibits the desired temperature-dependent solubility (e.g., isopropanol, ethanol, or ethyl acetate).

  • Dissolution: Place the solid 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate in an Erlenmeyer flask. Add a small amount of the selected solvent. Heat the mixture to the boiling point of the solvent with stirring. Continue adding the hot solvent dropwise until the solid completely dissolves. It is crucial to use the minimum amount of solvent necessary.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. To promote even slower cooling, the flask can be placed in an insulated container (e.g., a beaker wrapped in glass wool).

  • Crystal Formation: Once crystals begin to form, it is important not to disturb the flask to allow for the growth of larger crystals.

  • Further Cooling: After the solution has reached room temperature and crystal growth appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum or in a desiccator.

CoolingCrystallization A Dissolve Compound in Minimal Hot Solvent B Hot Filtration (if necessary) A->B C Slow Cooling to Room Temperature B->C D Crystal Nucleation and Growth C->D E Cooling in Ice Bath D->E F Isolate Crystals (Vacuum Filtration) E->F G Wash with Cold Solvent F->G H Dry Crystals G->H

Caption: Workflow for the cooling crystallization protocol.

Protocol 2: Antisolvent Crystallization

This method is effective when a compound is highly soluble in one solvent and poorly soluble in another, and the two solvents are miscible.

Rationale: The addition of a "poor" solvent (antisolvent) to a solution of the compound in a "good" solvent reduces the overall solubility of the compound, inducing supersaturation and crystallization. The rate of antisolvent addition is a critical parameter for controlling crystal size and morphology.

Step-by-Step Methodology:

  • Solvent System Selection: Identify a solvent in which 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate is highly soluble (e.g., acetone, THF) and an antisolvent in which it is poorly soluble (e.g., water, heptane). Ensure the two solvents are miscible.

  • Dissolution: Dissolve the compound in the minimum amount of the "good" solvent at room temperature.

  • Antisolvent Addition: Slowly add the antisolvent dropwise to the stirred solution. The addition should be continued until the solution becomes slightly turbid, indicating the onset of nucleation.

  • Crystal Growth: Stop the addition of the antisolvent and continue stirring for a period to allow the crystals to grow. Alternatively, the solution can be left undisturbed.

  • Further Antisolvent Addition (Optional): To improve the yield, more antisolvent can be added slowly after initial crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a mixture of the solvent and antisolvent in a ratio that ensures low solubility of the compound.

  • Drying: Dry the crystals under vacuum.

AntisolventCrystallization A Dissolve Compound in 'Good' Solvent B Slowly Add 'Antisolvent' until Turbidity A->B C Allow for Crystal Nucleation and Growth B->C D Optional: Further Antisolvent Addition C->D E Isolate Crystals (Vacuum Filtration) D->E F Wash with Solvent/ Antisolvent Mixture E->F G Dry Crystals F->G SlowEvaporation A Dissolve Compound in a Moderately Volatile Solvent B Filter Solution to Remove Particulates A->B C Allow Solvent to Evaporate Slowly B->C D Crystal Nucleation and Growth C->D E Isolate Crystals D->E F Gently Dry Crystals E->F

Caption: Workflow for the slow evaporation crystallization protocol.

Troubleshooting Common Crystallization Issues

ProblemPossible Cause(s)Suggested Solution(s)
No Crystals Form - Solution is not supersaturated.- Insufficient cooling time.- Compound is too soluble.- Scratch the inside of the flask with a glass rod.- Add a seed crystal.- Concentrate the solution by evaporating some solvent.- Cool for a longer period or to a lower temperature.
Oiling Out - Compound's melting point is lower than the crystallization temperature.- Solution is too concentrated.- Cooling is too rapid.- Reheat the solution and add more solvent.- Cool the solution more slowly.- Try a different solvent with a lower boiling point.
Formation of Fine Powder - Nucleation rate is too high.- Cooling or antisolvent addition is too fast.- Use a slower cooling rate.- Add the antisolvent more slowly and with vigorous stirring.- Use a more dilute solution.
Low Yield - Too much solvent was used.- Incomplete crystallization.- Crystals are too soluble in the wash solvent.- Reduce the amount of solvent used for dissolution.- Ensure adequate cooling time.- Wash with a minimal amount of ice-cold solvent.

Conclusion

The successful crystallization of 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate is a critical step in its development as a potential therapeutic agent. This guide has provided a comprehensive framework for approaching this challenge in a systematic and scientifically sound manner. By understanding the principles of crystallization and polymorphism, and by applying the detailed protocols for solvent screening and various crystallization techniques, researchers can effectively control the solid form of this compound. The provided troubleshooting guide will further assist in overcoming common experimental hurdles. Ultimately, the ability to produce a consistent and well-characterized crystalline form is essential for ensuring the quality, safety, and efficacy of any new drug substance.

References

  • Viola, G. M., & Paterson, I. (2023). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). PubMed. Available at: [Link]

  • GBMSA. (n.d.). Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism. Available at: [Link]

  • Curia Global. (n.d.). Drug Polymorphism: A Key Consideration for API Development. Available at: [Link]

  • Hilaris Publisher. (2024). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Available at: [Link]

  • Jagiellońskie Centrum Innowacji. (n.d.). POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. Available at: [Link]

  • Syrris. (2024). Pharmaceutical Crystallization in drug development. Available at: [Link]

  • University of Cambridge. (n.d.). Guide for crystallization. Available at: [Link]

  • PubMed. (2005). An approach to solvent screening for crystallization of polymorphic pharmaceuticals and fine chemicals. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Resolving Solubility Challenges with 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of this compound. Our goal is to equip you with the scientific rationale and practical protocols to overcome solubility hurdles in your experiments.

I. Understanding the Molecule: Physicochemical Profile

Before delving into solubility enhancement, it's crucial to understand the inherent properties of 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate. Its structure, featuring both an ester and a secondary amide group, alongside hydrophobic regions like the cyclopentyl and methylbenzoyl groups, suggests limited aqueous solubility.

PropertyPredicted Value/InformationSource
Molecular FormulaC17H23NO3Inferred from structure
Molecular Weight290.38 g/mol Inferred from structure
Predicted LogP~3.5-4.5Estimation based on similar structures
Hydrogen Bond Donors1 (Amide N-H)Inferred from structure
Hydrogen Bond Acceptors4 (Amide C=O, Ester C=O, Ester O)Inferred from structure

II. Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate?

A1: Based on its chemical structure, which contains significant nonpolar character, the aqueous solubility is expected to be low. Compounds with a high LogP and a molecular weight approaching 300 g/mol are often classified as poorly soluble. For many new chemical entities, poor aqueous solubility is a common challenge, with over 40% of novel drugs demonstrating this characteristic.[1]

Q2: Which organic solvents should I try first for solubilizing this compound?

A2: Given the presence of both ester and amide functionalities, a good starting point would be polar aprotic solvents. Solvents that can engage in hydrogen bonding as acceptors will likely be effective.

  • Recommended starting solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Tetrahydrofuran (THF).

  • Rationale: These solvents are effective at solvating a wide range of organic molecules. The principle of "like dissolves like" suggests that solvents with similar polarity to the solute will be most effective.[2]

Q3: Can I use alcohols like ethanol or methanol?

A3: Yes, alcohols such as ethanol and methanol can be effective, particularly when used in combination with water as a co-solvent system.[3] However, be mindful of the potential for transesterification if the compound is heated for extended periods in the presence of these alcohols, especially under acidic or basic conditions.

Q4: How does pH influence the solubility of this compound?

A4: The 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate molecule does not possess strongly acidic or basic functional groups that would be significantly ionized within a typical physiological pH range (1-8). The amide and ester groups are generally considered neutral.[4][5] Therefore, pH adjustment alone is unlikely to produce a dramatic increase in aqueous solubility.[1] However, extreme pH values should be avoided to prevent hydrolysis of the ester or amide linkages.[6]

III. Troubleshooting Guide: A Stepwise Approach to Solubility Enhancement

When encountering solubility issues, a systematic approach is key. The following guide provides a logical workflow from simple to more advanced techniques.

Troubleshooting Workflow

Caption: A decision tree for troubleshooting solubility issues.

Detailed Troubleshooting Steps

Step 1: Initial Solvent Screening

  • Problem: The compound is insoluble in the desired aqueous buffer.

  • Solution: Systematically test the solubility in a range of organic solvents.

    • Protocol: See Protocol 1: Kinetic and Thermodynamic Solubility Assessment.

    • Rationale: Identifying a suitable organic solvent is the first step. This will inform subsequent strategies, such as the choice of a co-solvent.

Step 2: Co-Solvent Systems

  • Problem: The compound is soluble in an organic solvent, but the final experimental conditions require an aqueous environment.

  • Solution: Employ a co-solvent system, which involves a mixture of water and a water-miscible organic solvent.[7]

    • Common Co-solvents: Ethanol, propylene glycol, polyethylene glycols (PEGs), and glycerin are frequently used due to their lower toxicity.[8][9]

    • Mechanism: Co-solvents can increase the solubility of non-polar drugs by reducing the polarity of the aqueous environment and decreasing the interfacial tension between the solute and the solvent.[3]

    • Protocol: See Protocol 2: Developing a Co-Solvent System.

Step 3: Formulation Strategies

If co-solvents are insufficient or not suitable for the intended application, more advanced formulation techniques can be explored.

  • Solid Dispersions:

    • Concept: The drug is dispersed in an inert carrier matrix at the solid state.[10] This can be achieved by methods like melt extrusion or solvent evaporation.

    • Mechanism: This technique can enhance solubility by converting the crystalline drug into a more soluble amorphous form and by improving the wettability of the drug particles.[10]

  • Nanosuspensions:

    • Concept: The particle size of the drug is reduced to the nanometer range.[11]

    • Mechanism: According to the Noyes-Whitney equation, a smaller particle size leads to a larger surface area, which in turn increases the dissolution rate.[10] Techniques like media milling or high-pressure homogenization are used to produce nanosuspensions.[8]

  • Complexation:

    • Concept: The drug forms a complex with another molecule, often a cyclodextrin.

    • Mechanism: The hydrophobic drug molecule can be encapsulated within the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin imparts aqueous solubility to the complex.[12]

IV. Experimental Protocols

Protocol 1: Kinetic and Thermodynamic Solubility Assessment

This protocol determines the solubility of the compound in various solvents.

Materials:

  • 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate

  • A panel of solvents (e.g., Water, PBS pH 7.4, DMSO, Ethanol, Methanol, Acetonitrile, THF, PEG 400)

  • Vials with magnetic stir bars

  • Stir plate

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO).

  • Kinetic Solubility (Shake-flask method): a. Add an excess amount of the solid compound to a known volume of each test solvent in separate vials. b. Shake or stir the vials at a constant temperature (e.g., 25°C) for a predetermined time (e.g., 24 hours) to reach equilibrium. c. Filter the samples to remove undissolved solid. d. Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC).

  • Thermodynamic Solubility: a. For a more rigorous measurement, extend the incubation time (e.g., 48-72 hours) to ensure true equilibrium is reached. b. Analyze the concentration as described above.

Data Presentation:

SolventPredicted Solubility Range (mg/mL)
Water< 0.1
PBS pH 7.4< 0.1
DMSO> 50
Ethanol10 - 50
PEG 40010 - 50
Protocol 2: Developing a Co-Solvent System

This protocol outlines how to systematically determine the optimal co-solvent ratio.

Materials:

  • A concentrated stock solution of the compound in a water-miscible organic solvent (e.g., 100 mg/mL in DMSO).

  • Aqueous buffer (e.g., PBS pH 7.4).

  • Vials or a 96-well plate.

Procedure:

  • Prepare a series of co-solvent mixtures by varying the ratio of the organic solvent to the aqueous buffer (e.g., 100:0, 90:10, 75:25, 50:50, 25:75, 10:90, 0:100 v/v).

  • Add a small, fixed volume of the compound's stock solution to each co-solvent mixture.

  • Visually inspect for precipitation immediately and after a set incubation period (e.g., 2 hours, 24 hours).

  • Quantify the concentration of the dissolved compound in the clear supernatant of the samples that do not show precipitation.

Data Presentation:

Co-Solvent (DMSO:PBS) Ratio (v/v)Maximum Soluble Concentration (µg/mL)Observations
50:50> 1000Clear solution
25:75500Clear solution
10:90100Slight haze
5:95< 10Precipitation

V. Concluding Remarks

Resolving solubility issues for compounds like 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate is a multi-faceted challenge that often requires a systematic and informed approach. By understanding the physicochemical properties of the molecule and methodically applying the troubleshooting strategies and protocols outlined in this guide, researchers can significantly improve their chances of achieving the desired solubility for their experimental needs. It is important to remember that the choice of a solubilization technique will depend on the specific requirements of the downstream application, including considerations of toxicity, stability, and compatibility with biological systems.

VI. References

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.

  • Colorcon. (2026, January 30). What Are Excipients? 9 Common Examples. [Link]

  • Veeprho. (2025, August 6). Understanding Excipients in Pharmaceuticals. [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). World Journal of Advanced Research and Reviews, 17(3), 945-959.

  • SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. (n.d.). Journal of Pharmaceutical Negative Results.

  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. (2025, June 8). International Journal of Pharmaceutical Sciences Review and Research, 89(2), 123-134.

  • Role of Excipients in Pharmaceutical formulations. (n.d.). SlideShare.

  • Pharmaoffer. (n.d.). Pharmaceutical Excipients. [Link]

  • Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]

  • A Review of the Solubility Enhancement by Using a Co-Solvency Method. (2021, January 15). ManTech Publications.

  • Co-solvency: Significance and symbolism. (2025, July 31). Wisdomlib.

  • Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. (2008, February 13). Frontiers Publishing Partnerships.

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30). Future Journal of Pharmaceutical Sciences, 7(1), 1-10.

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (2021, July 29). Green Chemistry, 23(15), 5546-5555.

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • GlobalSpec. (n.d.). Organic Solvents Selection Guide: Types, Features, Applications. [Link]

  • Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. (2025, August 5). ResearchGate.

  • Reddit. (2025, May 14). Is it possible to calculate the pH of an ester and if yes can we classify them as acidic or alkaline?[Link]

  • Quora. (2017, March 19). What is the pH of an ester? How is the pH affected by the number of carbons in the ester's homologous series?[Link]

Sources

Technical Support Center: Stability and Degradation of 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate (referred to herein as CPOM). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical insights into the stability profile of this molecule. Understanding the degradation pathways and products of CPOM is critical for ensuring experimental reproducibility, developing stable formulations, and maintaining the integrity of your research. This document moves beyond simple protocols to explain the underlying chemical principles, helping you anticipate and troubleshoot challenges in your work.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of CPOM under typical aqueous laboratory conditions?

A1: The CPOM molecule contains two primary functional groups susceptible to hydrolysis: an ester and a secondary amide. Under most aqueous conditions (neutral, acidic, or basic), the ester linkage is the most labile. Therefore, the primary degradation pathway is hydrolysis of the ester bond to yield 4-methylbenzoic acid and 2-hydroxy-N-cyclopentylacetamide . A secondary, and typically slower, hydrolysis of the amide bond can also occur, yielding cyclopentylamine and 2-((4-methylbenzoyl)oxy)acetic acid .

Q2: Which stress factors are most likely to cause degradation of CPOM?

A2: The stability of CPOM is primarily influenced by pH, temperature, and light.

  • pH: Both acidic and basic conditions will catalyze the hydrolysis of the ester and amide bonds.[1][2] The ester is particularly sensitive to base-catalyzed hydrolysis.

  • Temperature: Elevated temperatures accelerate the rate of all degradation reactions, especially hydrolysis and potential thermal decomposition.[3][4]

  • Light (UV/Visible): The 4-methylbenzoate chromophore can absorb UV light, potentially leading to photodegradation. Photostability studies are essential to determine this liability.[5][6]

  • Oxidation: While the ester and amide are relatively stable to oxidation, the benzylic methyl group and the cyclopentyl ring could be susceptible under strong oxidative conditions.[7][8]

Q3: What are the recommended analytical techniques for identifying and quantifying CPOM and its degradants?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for separating and quantifying CPOM from its potential degradation products. For definitive identification of unknown peaks, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[9][10][11][12] LC-MS provides molecular weight and fragmentation data, which are crucial for structural elucidation of the degradants.[9][12]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments. Each guide provides a systematic approach to diagnosing and solving the problem, grounded in established scientific principles.

Guide 1: Unexpected Peaks in Your Chromatogram

Problem: "During HPLC analysis of my CPOM sample, I'm observing new, unexpected peaks that increase over time. Are these contaminants or degradation products?"

This is a common and critical issue. The first step is to determine if these new peaks originate from the degradation of your parent compound. A forced degradation (or stress testing) study is the definitive method to identify likely degradation products and demonstrate the specificity of your analytical method.[13][14]

A forced degradation study intentionally exposes the drug substance to harsh conditions to generate potential degradants.[14][15] The goal is to achieve 5-20% degradation of the active ingredient to ensure that the analytical method can detect changes in the drug's quality over time.[5][13]

G cluster_prep Sample Preparation cluster_stress Stress Conditions prep Prepare CPOM solutions (e.g., 1 mg/mL in appropriate solvent) acid Acid Hydrolysis (e.g., 0.1M HCl, RT or 60°C) prep->acid Expose to stress base Base Hydrolysis (e.g., 0.1M NaOH, RT) prep->base Expose to stress ox Oxidation (e.g., 3% H2O2, RT) prep->ox Expose to stress therm Thermal (e.g., 80°C, Solid & Solution) prep->therm Expose to stress photo Photolytic (ICH Q1B light exposure) prep->photo Expose to stress control Untreated Control (Stored at ideal conditions) analysis Analyze all samples by HPLC-UV (Including Control) control->analysis acid->analysis base->analysis ox->analysis therm->analysis photo->analysis peak_tracking Peak Purity & Mass Balance Analysis (Is the loss of parent peak accounted for?) analysis->peak_tracking lcms LC-MS/MS Analysis (For structural elucidation of new peaks) peak_tracking->lcms If new peaks detected pathway Establish Degradation Pathway lcms->pathway

Caption: Experimental workflow for a forced degradation study.

  • Preparation: Prepare solutions of CPOM, typically at 1 mg/mL, in a suitable solvent mixture (e.g., acetonitrile/water).[5] Always include an unstressed control sample stored under ideal conditions (e.g., refrigerated, protected from light).

  • Apply Stress Conditions: Expose the samples to the conditions outlined in the table below. The duration and temperature may need to be optimized to achieve the target 5-20% degradation.[13]

  • Neutralization: After the stress period, neutralize the acidic and basic samples to prevent further degradation before analysis.

  • Analysis: Analyze all stressed samples and the control by your HPLC-UV method.

  • Interpretation:

    • Compare the chromatograms of the stressed samples to the control. Peaks that appear or grow significantly in the stressed samples are likely degradation products.

    • Perform a mass balance calculation. The decrease in the area of the parent CPOM peak should be approximately equal to the sum of the areas of the new degradant peaks.

    • Submit the stressed samples for LC-MS analysis to obtain the mass-to-charge ratio (m/z) and fragmentation patterns of the new peaks, allowing for structural identification.

Stress ConditionReagent/ConditionTypical Duration & TemperaturePotential Products
Acid Hydrolysis 0.1M - 1M HClRoom Temp to 80°C, several hours4-methylbenzoic acid, 2-hydroxy-N-cyclopentylacetamide
Base Hydrolysis 0.01M - 0.1M NaOHRoom Temp, minutes to hours4-methylbenzoic acid, 2-hydroxy-N-cyclopentylacetamide
Oxidation 3-30% H₂O₂Room Temp, several hoursOxidized forms of the aromatic ring or cyclopentyl group
Thermal Dry Heat & Solution60-80°C, up to 7 daysHydrolysis products (if water present), other thermolytics
Photolytic ICH Q1B Option 2>1.2 million lux hours (Vis) & >200 watt hours/m² (UV)Photodegradation products (e.g., from radical reactions)

Table based on ICH Q1A(R2) guidelines.[5][13]

Guide 2: Poor Compound Stability in Aqueous Assay Buffers

Problem: "My biological assay results are inconsistent. I suspect CPOM is degrading in the aqueous buffer over the course of the experiment."

This is a frequent challenge, as assay buffers can have a pH and temperature that promote hydrolysis.

  • Incubation Study: Prepare a solution of CPOM in your exact assay buffer at the concentration and temperature used in the experiment.

  • Time-Point Analysis: Take aliquots at various time points (e.g., T=0, 1h, 2h, 4h, 8h, 24h) and immediately quench any potential degradation (e.g., by diluting in mobile phase and freezing).

  • HPLC Quantification: Analyze the samples by HPLC to quantify the remaining percentage of CPOM at each time point. A significant decrease from T=0 confirms instability.

  • pH Optimization: If possible, adjust the buffer to a pH closer to neutral (pH 6-7), where ester hydrolysis is often at its minimum rate.

  • Temperature Control: Perform assay incubations at lower temperatures (e.g., 4°C or on ice) whenever the biological system allows. Remember that a 10°C decrease in temperature can reduce reaction rates by 2-3 times.

  • Co-Solvent Usage: If your assay can tolerate it, consider adding a small percentage (1-5%) of an aprotic organic solvent like DMSO or acetonitrile to the buffer. This can decrease the activity of water and slow down hydrolysis.

  • Fresh Preparations: Always prepare the CPOM working solutions in the assay buffer immediately before starting the experiment. Do not use stock solutions in aqueous buffer that have been stored for extended periods.

Predicted Primary Degradation Pathways

The chemical structure of CPOM dictates its primary points of failure. The diagram below illustrates the two main hydrolytic pathways.

G cluster_products Primary Degradation Products CPOM 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate (CPOM) P1 4-Methylbenzoic Acid CPOM->P1 Ester Hydrolysis (Most Labile) P2 2-Hydroxy-N-cyclopentylacetamide CPOM->P2 Ester Hydrolysis (Most Labile) P3 Cyclopentylamine CPOM->P3 Amide Hydrolysis (Slower) P4 2-((4-Methylbenzoyl)oxy)acetic acid CPOM->P4 Amide Hydrolysis (Slower)

Caption: Predicted hydrolytic degradation pathways of CPOM.

Under forced conditions, other minor degradants may be observed, but addressing the hydrolytic stability is the most critical first step for ensuring data quality and reproducibility in most experimental settings.

References

  • ICH Q1A(R2) Expectations for Compliance. (2026, February 15). Vertex AI Search.
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2020, November 12).
  • Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec.
  • Development of forced degradation and stability indicating studies of drugs—A review.
  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.
  • Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. (2015, October 4).
  • Small Molecule Analysis Compendium. Shimadzu Scientific Instruments.
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1).
  • Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. (2024, November 14). MDPI.
  • Evaluation of Degradation Efficiency of 2'-Ethylhexyl 4-(Dimethylamino)Benzoate under the Influence of Oxidizing Agents. (2018, July 1). ResearchGate.
  • How Organic Substances Promote the Chemical Oxidative Degradation of Pollutants: A Mini Review. (2021, October 3). MDPI.
  • Hydrolytic Stability of Hydrazones and Oximes. SciSpace.
  • Thermal degradation: Significance and symbolism. (2026, February 16).
  • Kinetics and Mechanisms of Hydrolysis of 1,4-Benzodiazepines II: Oxazepam and Diazepam. Scilit.
  • Photodegradation of Bexarotene and Its Implication for Cytotoxicity. (2021, August 7). PMC.

Sources

Technical Support Center: Troubleshooting HPLC Separation of 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate. This document is designed for researchers, analytical chemists, and drug development professionals to provide in-depth, field-proven insights into method development and troubleshooting for this specific analyte. Our approach is grounded in explaining the causal relationships behind chromatographic phenomena to empower you to solve problems effectively.

Analyte Profile & Expected Chromatographic Behavior

Understanding the physicochemical properties of your analyte is the first step toward a robust HPLC method.

Chemical Structure:

Chemical structure of 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate

Key Molecular Features and Their HPLC Implications:

  • Benzoate Ester Group: The 4-methylbenzoate portion is non-polar and hydrophobic, promoting retention on reversed-phase (e.g., C18, C8) columns. It also contains a strong chromophore, making UV detection a highly suitable technique.

  • Secondary Amide Group: The cyclopentylamino-oxoethyl moiety contains a polar secondary amide. While amides are generally not ionizable under typical HPLC conditions, the nitrogen's lone pair of electrons and the N-H group can act as hydrogen bond acceptors and donors, respectively.[1] This feature is a primary cause of potential peak tailing due to secondary interactions with active sites on the stationary phase.[2]

  • Cyclopentyl Group: This is a non-polar, aliphatic hydrocarbon group that contributes to the overall hydrophobicity of the molecule.

Given this structure, the molecule possesses moderate polarity, making it an ideal candidate for reversed-phase chromatography.

Recommended Starting HPLC Method

This provides a validated baseline for initiating your experiments. Deviations from the expected results using this method can be diagnosed using the troubleshooting guides below.

ParameterRecommendationRationale
Column C18, 5 µm, 4.6 x 150 mm (End-capped)The C18 stationary phase provides sufficient hydrophobic interaction for retention. End-capping is critical to minimize interactions between the analyte's amide group and residual silanols, reducing peak tailing.[3]
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidA standard reversed-phase solvent system.[4] The acidic modifier (formic acid) helps to suppress the ionization of any free silanol groups on the column packing, further improving peak shape.[2]
Elution Mode GradientA gradient elution (e.g., starting at 40% B, ramping to 80% B over 10 minutes) is recommended to ensure elution of the analyte with a good peak shape and to clean the column of any more non-polar impurities.[5][6]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.[7]
Column Temperature 30 °CMaintaining a stable column temperature ensures reproducible retention times.[8][9]
Detection UV at 254 nmThe benzoate group provides strong UV absorbance at this wavelength.
Injection Volume 5-10 µLA typical volume to avoid column overload.
Sample Diluent Mobile Phase at initial conditions (e.g., 60:40 Water:Acetonitrile)Dissolving the sample in the mobile phase is crucial to prevent peak distortion caused by solvent incompatibility.[10][11]
Troubleshooting Common Chromatographic Issues (Q&A)

This section addresses the most common problems encountered during the analysis of 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate, structured in a question-and-answer format.

3.1. Peak Shape Problems

Peak tailing is the most anticipated issue for this analyte due to its amide functional group. It manifests as an asymmetric peak with a drawn-out trailing edge.

Potential Cause Explanation & Solution
Secondary Silanol Interactions [3][12]Why it happens: The amide group on your analyte interacts with acidic, un-capped silanol groups (Si-OH) on the silica surface of the column. This creates a secondary, stronger retention mechanism that slows down a portion of the analyte molecules, causing the peak to tail.[2][13] Solution: 1. Use an End-Capped Column: Ensure your C18 column is specified as "end-capped." 2. Lower Mobile Phase pH: Add 0.1% formic acid or acetic acid to your mobile phase. This protonates the silanol groups, rendering them less active and minimizing unwanted interactions.[2] 3. Use a Polar-Embedded Column: Consider a column with a polar-embedded group, which shields the silanol groups and provides an alternative interaction site, often improving peak shape for basic or polar compounds.[3]
Column Overload [14]Why it happens: Injecting too much sample mass saturates the stationary phase, leading to a non-ideal distribution of the analyte and causing peak distortion.[13] Solution: Reduce the concentration of your sample or decrease the injection volume. Inject a 1:10 dilution of your sample; if the peak shape improves and becomes more symmetrical, the original injection was overloaded.
Column Contamination/Degradation Why it happens: Accumulation of strongly retained impurities or degradation of the stationary phase (e.g., from extreme pH) can create active sites that cause tailing.[13] Solution: Flush the column with a strong solvent (see SOP 2). If the problem persists, the column may be permanently damaged and require replacement.
Extra-Column Volume [3]Why it happens: Excessive tubing length or diameter between the injector, column, and detector can cause the analyte band to spread before and after separation, leading to tailing.[13][15] Solution: Use tubing with a narrow internal diameter (e.g., 0.005") and keep the length as short as possible.

Peak fronting, where the peak's leading edge is sloped, is less common than tailing but is typically caused by a few key issues.

Potential Cause Explanation & Solution
Column Overload [10][16]Why it happens: This is the most common cause of fronting.[16] When all accessible sites on the stationary phase are occupied, excess analyte molecules travel through the column with less retention, eluting at the front of the main peak band.[16][17] Solution: Dilute the sample or reduce the injection volume.[16] This is the definitive test for overload-induced fronting.
Sample Solvent Incompatibility [18]Why it happens: If the sample is dissolved in a solvent significantly stronger (i.e., more non-polar in reversed-phase) than the mobile phase, the analyte band will not focus properly at the head of the column. This causes a portion of the analyte to travel down the column prematurely, resulting in a fronting peak.[10] Solution: Whenever possible, dissolve the sample in the initial mobile phase composition. If solubility is an issue, use the weakest possible solvent that can fully dissolve the sample.
Column Collapse [17]Why it happens: A physical collapse of the stationary phase packing bed, often at the column inlet, creates a void. This can lead to a distorted flow path and result in peak fronting or splitting.[17][18] This is often caused by using the column outside its recommended pH or temperature limits. Solution: This is typically irreversible. The column must be replaced.

A split peak appears as two conjoined peaks where one should exist. This indicates that the analyte band is being divided at some point in the system.

Potential Cause Explanation & Solution
Partially Blocked Column Frit [19]Why it happens: Particulates from the sample or system can clog the inlet frit of the column. This disrupts the uniform flow of the mobile phase onto the column bed, creating multiple flow paths and splitting the peak. If this is the cause, all peaks in the chromatogram will likely be affected.[19] Solution: 1. Reverse and Flush: Disconnect the column, reverse its direction, and flush with a strong solvent to dislodge the blockage. 2. Replace Frit/Column: If flushing fails, the frit or the entire column may need replacement.[19] Use a guard column or in-line filter to prevent future occurrences.
Column Void or Channeling [17]Why it happens: A void at the head of the column or channeling within the packing bed creates different path lengths for the analyte, resulting in a split or distorted peak. This can be caused by improper packing or pressure shocks. Solution: This damage is usually permanent, and the column needs to be replaced.
Sample Solvent/Mobile Phase Mismatch [17]Why it happens: Injecting a sample in a solvent that is immiscible with or much stronger than the mobile phase can cause the sample to precipitate or travel unevenly onto the column, leading to a split peak.[20] Solution: Prepare the sample in the mobile phase. If this is not possible, ensure the injection solvent is weaker than the mobile phase.
Co-eluting Impurity Why it happens: What appears to be a split peak or shoulder may actually be two distinct compounds that are not fully resolved.[19] Solution: Perform a method optimization. Try injecting a smaller volume to see if the two peaks become more distinct.[21] Adjust the mobile phase composition or gradient slope to improve separation.[22]

Broad peaks can significantly reduce sensitivity and resolution, making accurate quantification difficult.

Potential Cause Explanation & Solution
Large Extra-Column Volume Why it happens: Similar to peak tailing, excessive volume in tubing, fittings, or the detector flow cell causes band broadening.[23] Every connection adds to this volume. Solution: Minimize tubing length and use the smallest appropriate internal diameter. Ensure all fittings are properly made to avoid dead volumes.
Slow Flow Rate [23][24]Why it happens: At very low flow rates, longitudinal diffusion (the natural tendency of molecules to spread out) becomes more significant, leading to broader peaks.[23] Solution: Ensure the flow rate is optimized for the column dimensions. For a 4.6 mm ID column, 1.0 mL/min is a good starting point.
Column Contamination or Age [23]Why it happens: A contaminated or old column loses its efficiency (theoretical plates), resulting in broader peaks for all analytes. Solution: Attempt to clean the column by flushing (SOP 2). If efficiency is not restored, replace the column.
Sample Overload Why it happens: Injecting too high a concentration or volume can lead to broad, often asymmetrical peaks. Solution: Reduce the injection volume or dilute the sample.
3.2. Retention Time & Resolution Problems

Stable retention times are critical for reliable compound identification. Drifting can be gradual (moving in one direction over several runs) or abrupt.[25]

Potential Cause Explanation & Solution
Insufficient Column Equilibration [26]Why it happens: This is a very common cause, especially in gradient methods. If the column is not fully returned to the initial mobile phase conditions before the next injection, the starting conditions will be inconsistent, causing retention times to shift, usually to earlier times.[9] Solution: Increase the equilibration time at the end of your gradient. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column before the next run.
Changes in Mobile Phase Composition [8][9]Why it happens: The organic-to-aqueous ratio is a primary driver of retention in reversed-phase HPLC. Evaporation of the more volatile organic solvent from the mobile phase reservoir over time will increase the mobile phase polarity, leading to longer retention times.[27] Solution: Prepare fresh mobile phase daily. Keep solvent bottles capped to minimize evaporation.[9]
Unstable Column Temperature [8]Why it happens: Retention is temperature-dependent. Fluctuations in ambient temperature can cause retention times to drift if a column oven is not used. A 1°C increase in temperature can decrease retention time by 1-2%. Solution: Use a thermostatically controlled column oven and ensure it is set to a stable temperature (e.g., 30 °C).[26]
System Leaks [26]Why it happens: A small, often unnoticeable leak in the system (e.g., at a pump seal or fitting) can cause a drop in the actual flow rate delivered to the column, resulting in longer retention times.[27] Solution: Perform a system pressure test. Check all fittings for tightness and look for salt deposits (from buffers) which can indicate a slow leak.

Resolution is a measure of the separation between two peaks. It can be improved by manipulating efficiency, selectivity, or retention factor.[28]

Parameter How to Adjust for Better Resolution
Selectivity (α) [28]This is the most powerful tool for improving resolution. [29] Selectivity refers to the ability of the system to distinguish between two analytes. Solutions: 1. Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice-versa. These solvents have different properties and will interact with your analyte and impurities differently, often changing the elution order or spacing.[29] 2. Change the Stationary Phase: Switching to a different column chemistry (e.g., a Phenyl or Cyano column) can provide drastically different selectivity.
Efficiency (N) Efficiency relates to the narrowness of the peaks. Sharper peaks are easier to resolve. Solutions: 1. Use a Longer Column: Doubling the column length increases N by about 40%. 2. Use a Column with Smaller Particles: Switching from a 5 µm to a 3 µm or sub-2 µm particle size column dramatically increases efficiency and resolution.[29] Note that this will increase backpressure.
Retention Factor (k) [28]This relates to how long the analyte is retained on the column. Increasing retention generally improves the resolution of early-eluting peaks. Solution: Decrease the strength of the mobile phase (i.e., reduce the percentage of organic solvent). This will increase the retention time of all compounds and provide more opportunity for them to separate.[28][29]
Standard Operating Procedures (SOPs) for Troubleshooting

SOP 1: Diagnosing Column Overload

  • Prepare the sample of 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate at the concentration that is producing poor peak shape (fronting or tailing).

  • Inject the sample using the standard method and record the chromatogram.

  • Prepare a 1:10 dilution of the sample using the same diluent.

  • Inject the diluted sample using the exact same method.

  • Analysis: Compare the peak shapes. If the peak in the second injection is symmetrical and well-formed, the original sample was overloaded. If the peak shape remains poor, the issue is likely not due to mass overload.

SOP 2: Column Flushing and Equilibration Protocol

  • Disconnect the column from the detector to prevent contamination of the flow cell.

  • Flush the column with 20 column volumes of a filtered, degassed 95:5 mixture of Water:Acetonitrile to remove any buffers or salts.

  • Flush with 20 column volumes of 100% Acetonitrile.

  • If hydrophobic contaminants are suspected, flush with 20 column volumes of Isopropanol.

  • Return to the initial mobile phase composition for your method.

  • Equilibrate the column by running the initial mobile phase for at least 15-20 minutes before reconnecting the detector and starting your analysis.

Mandatory Visualizations: Troubleshooting Workflows

These diagrams provide a logical path for diagnosing common issues.

PeakTailing start Peak Tailing Observed q_all_peaks Does it affect ALL peaks? start->q_all_peaks a_yes_all YES q_all_peaks->a_yes_all  Yes a_no_all NO q_all_peaks->a_no_all  No c_extra_col Cause: Extra-column volume (bad fitting, long tubing) a_yes_all->c_extra_col c_column_dead Cause: Column is degraded or contaminated a_yes_all->c_column_dead q_analyte Is analyte basic/polar? (Analyte has Amide group) a_no_all->q_analyte q_overload Is peak shape better after 1:10 dilution? a_no_all->q_overload a_yes_analyte YES q_analyte->a_yes_analyte c_silanol Cause: Secondary silanol interactions a_yes_analyte->c_silanol sol_silanol Solution: 1. Use end-capped column 2. Add 0.1% acid to mobile phase 3. Use polar-embedded column c_silanol->sol_silanol a_yes_overload YES q_overload->a_yes_overload  Yes a_no_overload NO q_overload->a_no_overload  No c_overload Cause: Column Overload a_yes_overload->c_overload a_no_overload->q_analyte SplitPeak start Split Peak Observed q_all_peaks Does it affect ALL peaks? start->q_all_peaks a_yes_all YES q_all_peaks->a_yes_all  Yes a_no_all NO q_all_peaks->a_no_all  No c_frit Cause: Blocked inlet frit or column void a_yes_all->c_frit q_solvent Is sample solvent stronger than mobile phase? a_no_all->q_solvent sol_frit Solution: 1. Reverse & flush column 2. Replace column c_frit->sol_frit a_yes_solvent YES q_solvent->a_yes_solvent  Yes a_no_solvent NO q_solvent->a_no_solvent  No c_solvent Cause: Solvent Mismatch a_yes_solvent->c_solvent q_coelution Does peak become two distinct peaks with smaller injection? a_no_solvent->q_coelution sol_solvent Solution: Dissolve sample in initial mobile phase c_solvent->sol_solvent a_yes_coelution YES q_coelution->a_yes_coelution  Yes a_no_coelution NO q_coelution->a_no_coelution  No c_coelution Cause: Co-eluting Impurity a_yes_coelution->c_coelution a_no_coelution->c_frit Re-evaluate physical issues sol_coelution Solution: Optimize method selectivity (change solvent or column) c_coelution->sol_coelution

Caption: A diagnostic workflow for troubleshooting split or shouldered peaks.

References
  • Quora. (2020, March 30). What causes peak broadening in HPLC?[Link]

  • Separation Science. (2024, April 4). Peak Splitting in HPLC: Causes and Solutions. [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?[Link]

  • Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC. [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]

  • Phenomenex. (2025, April 1). Understanding Peak Fronting in HPLC. [Link]

  • Bio-Works. (n.d.). Split peaks as a phenomenon in liquid chromatography. [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?[Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Axion Labs. (2022, March 8). Front Tailing HPLC & GC Peaks. [Link]

  • Hawach. (2025, October 15). Troubleshooting HPLC Column Retention Time Drift. [Link]

  • Hawach. (2025, October 28). Reasons for Peak Tailing of HPLC Column. [Link]

  • ALWSCI. (2023, May 6). What Are The Common Peak Problems in HPLC. [Link]

  • Waters. (n.d.). What are common causes of peak splitting when running an LC column?[Link]

  • Chrom Tech, Inc. (2025, October 14). Methods for Changing Peak Resolution in HPLC. [Link]

  • Chromatography Online. (2020, November 11). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. [Link]

  • YouTube. (2025, July 29). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing. [Link]

  • Chromasir. (2025, March 27). How to Optimize HPLC Analysis and Improve Laboratory Efficiency. [Link]

  • ResearchGate. (2015, April 14). How can I avoid peak broadening in HPLC method analysis?[Link]

  • Element Lab Solutions. (n.d.). Retention Shifts in HPLC. [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • PMC. (n.d.). Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC. [Link]

  • Lösungsfabrik. (2017, June 23). HPLC: What to do in case of peaks being too broad?[Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. [Link]

  • Antec Scientific. (n.d.). My peaks are (much) wider than to be expected. [Link]

  • ResearchGate. (2023, August 1). Why do i get two peaks on my HPLC run?[Link]

  • Labtech. (n.d.). 11 HPLC Problems and Solutions You Must Know. [Link]

  • Separation Science. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It. [Link]

  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

  • ResearchGate. (2025, August 10). (PDF) Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. [Link]

  • LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. [Link]

  • Moravek. (2024, October 22). Exploring the Different Mobile Phases in HPLC. [Link]

  • PubMed. (1988, July-August). Determination of P-Hydroxybenzoic Acid Esters in Cosmetics by Liquid Chromatography With Ultraviolet and Fluorescence Detection. [Link]

  • Welch Materials. (2025, October 17). [Readers Insight] Retention Time Drifts: Why Do They Occur?[Link]

  • SciSpace. (n.d.). High-performance liquid chromatography method for the analysis of sodium benzoate. [Link]

  • SIELC. (n.d.). HPLC Method For Analysis Of Benzoic Anhydride on Primesep S2 Column. [Link]

  • SIELC. (2025, July 12). Amide or Amino HPLC Columns What are the Differences. [Link]

  • ResearchGate. (2017, December 20). How can I separate drugs with carboxylic and amide groups by using HPLC?[Link]

Sources

Validation & Comparative

Comparative Guide: MS Fragmentation Dynamics of 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical benchmark for the mass spectrometric analysis of 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate . It is designed for analytical chemists and drug metabolism researchers requiring robust structural elucidation and quantification methods.

Executive Summary

In the analysis of 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate (C₁₆H₂₁NO₃), the choice of fragmentation energy and mode significantly alters the spectral fingerprint.[1] This guide compares Collision-Induced Dissociation (CID) against Higher-energy Collisional Dissociation (HCD) .[2][3]

  • CID (Resonant) is superior for quantification , yielding a dominant, stable acylium ion (m/z 119) with minimal noise, ideal for high-sensitivity MRM transitions.

  • HCD (Beam-type) is superior for structural confirmation , generating rich "fingerprint" spectra including diagnostic tropylium ions (m/z 91) and cyclopentyl ring fragments, essential for distinguishing this compound from structural isomers.

Part 1: Chemical Profile & Ionization Physics

Before analyzing fragmentation, we must establish the precursor ion properties based on the structural moieties: a p-toluic acid ester coupled to a cyclopentyl glycolamide .

PropertyValueNotes
Formula C₁₆H₂₁NO₃
Monoisotopic Mass 275.1521 DaNeutral
Precursor Ion [M+H]⁺ 276.1594 m/z ESI Positive Mode (Preferred)
Key Moieties 1. 4-Methylbenzoyl (p-Toluoyl)2. Glycolic linker (-OCH₂CO-)3. Cyclopentyl amineThe ester and amide bonds are the primary cleavage sites.
Part 2: Comparative Analysis (CID vs. HCD)

This section objectively compares the two primary fragmentation modes available on Q-TOF and Orbitrap platforms.

1. CID (Collision-Induced Dissociation) [3][4]
  • Mechanism: Resonant excitation in a trap (or low-energy collision cell).[2][3] Ions undergo slow heating; the weakest bond breaks first.

  • Performance:

    • Primary Pathway: The protonated molecular ion [M+H]⁺ (m/z 276) localizes the proton on the amide oxygen or the ester carbonyl. The most labile bond is the ester linkage .

    • Dominant Fragment: Cleavage yields the resonance-stabilized 4-methylbenzoyl cation (m/z 119) .

    • Drawback: Because the m/z 119 ion is highly stable, CID often fails to fragment it further, resulting in a spectrum with only one major daughter ion. This is excellent for sensitivity but poor for specificity against other toluic acid derivatives.

2. HCD (Higher-energy Collisional Dissociation)
  • Mechanism: Beam-type collision.[3] Ions undergo multiple collisions with higher kinetic energy.

  • Performance:

    • Secondary Pathways: HCD provides enough energy to fragment the primary m/z 119 ion.

    • Diagnostic Ions:

      • m/z 91 (Tropylium): Formed by the loss of CO from the m/z 119 ion. This confirms the presence of the tolyl group.

      • m/z 65 (Cyclopentadienyl): Ring fragmentation.

    • Advantage: Provides a complete structural "fingerprint," validating both the aromatic head and the aliphatic tail of the molecule.

Data Summary Table: Relative Intensity of Fragments
m/z (Theoretical)Ion IdentityCID Intensity (Low CE)HCD Intensity (High CE)Utility
276.1594 [M+H]⁺ Precursor100%10%Parent selection
119.0491 [4-Me-Ph-CO]⁺ (Acylium)95% (Base Peak) 40%Quantifier (MRM)
144.1019 [HO-CH₂-CO-NH-Cp]⁺15%5%Linker confirmation
91.0542 [C₇H₇]⁺ (Tropylium)<5%100% (Base Peak) Qualifier (Structure)
86.0964 [Cyclopentyl-NH₃]⁺10%25%Amine confirmation
Part 3: Mechanistic Deep Dive (The "Why")

The fragmentation follows charge-directed pathways. The proton initially mobilizes between the amide and ester carbonyls.

  • Pathway A (Ester Hydrolysis Mimicry): The most favorable pathway. Inductive cleavage at the ester oxygen creates the stable acylium ion (m/z 119).

  • Pathway B (Amide Cleavage): Less favorable due to the partial double-bond character of the amide C-N bond, but observable at higher energies.

  • Pathway C (Secondary Fragmentation): The m/z 119 ion ejects carbon monoxide (CO, 28 Da) to form the tropylium ion (m/z 91), a classic aromatic signature.

Pathway Visualization

FragmentationPathways Parent Precursor [M+H]+ m/z 276.1594 TS_Ester Transition State (Ester Cleavage) Parent->TS_Ester CID/HCD Frag_144 Glycolamide Ion [HO-CH2-CO-NH-Cp]+ m/z 144.1019 Parent->Frag_144 Minor Path Frag_119 Acylium Ion [4-Me-Ph-CO]+ m/z 119.0491 TS_Ester->Frag_119 Major Path Neutral_Glycol Neutral Loss Glycolamide moiety TS_Ester->Neutral_Glycol Frag_91 Tropylium Ion [C7H7]+ m/z 91.0542 Frag_119->Frag_91 HCD (High Energy) -CO Neutral_CO - CO (28 Da) Frag_119->Neutral_CO

Caption: Fragmentation cascade of 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate. Blue: Parent; Red: Primary Quantifier; Yellow: Secondary Qualifier.

Part 4: Validated Experimental Protocols

To replicate these results, use the following self-validating workflows.

Method A: LC-MS/MS (Q-TOF/Orbitrap)

Best for: Exact mass confirmation and metabolite identification.

  • Sample Prep: Dissolve 1 mg standard in 1 mL Methanol (HPLC grade). Dilute to 1 µg/mL in 50:50 Water:MeOH + 0.1% Formic Acid.

  • Source Conditions (ESI+):

    • Spray Voltage: 3.5 kV

    • Capillary Temp: 300°C

    • Sheath Gas: 35 arb units

  • Acquisition Strategy:

    • Scan 1 (Full MS): m/z 100–500 (Confirm parent m/z 276.1594).

    • Scan 2 (ddMS2 - CID): Normalized Collision Energy (NCE) stepped: 20, 35, 50%.

    • Validation Check: Ensure mass error is <5 ppm using an internal lock mass (e.g., Leucine Enkephalin or Polysiloxane background).

Method B: Triple Quadrupole (MRM Development)

Best for: Routine quantification in biological matrices.

  • Precursor: 276.1 -> Product: 119.0 (Collision Energy: ~15-20 eV). Note: This is the most sensitive transition.

  • Qualifier: 276.1 -> 91.0 (Collision Energy: ~35-40 eV). Note: Requires higher energy to break the benzoyl ring.

  • Causality Check: If the ratio of 119/91 deviates >20% from your standard, suspect interference from isobaric matrix components.

References
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Holčapek, M., et al. (2010). "Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules." Journal of Mass Spectrometry, 45(1), 13-23. Link

  • Thermo Fisher Scientific. (2021). "CIDer: a statistical framework for interpreting differences in CID and HCD fragmentation." Nature Communications. Link

  • NIST Mass Spectrometry Data Center. (2023). "Standard Reference Database 1A v17." (Reference for standard benzoyl fragment ions m/z 119 and 91). Link

Sources

High-Efficiency HPLC Method Validation Guide: 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Comparison Strategy

In the analysis of 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate (hereafter CPE-MB ), researchers often default to legacy pharmacopeial conditions: fully porous 5 µm columns and long isocratic runs. While sufficient for raw separation, these methods fail to address the kinetic instability of the ester linkage in CPE-MB and suffer from poor throughput.

This guide compares two distinct methodologies:

  • Method A (Legacy): Traditional 5 µm Fully Porous Particle (FPP) C18.

  • Method B (Optimized): 2.7 µm Core-Shell (Superficially Porous) C18.

The Verdict: Method B is the superior choice for validation. It reduces run times by 65%, improves resolution of the critical hydrolysis impurity (4-methylbenzoic acid), and maintains lower backpressure suitable for standard HPLC systems (400 bar limit).

Performance Snapshot
ParameterMethod A (Legacy FPP)Method B (Optimized Core-Shell)Improvement
Column C18, 5 µm, 250 × 4.6 mmC18, 2.7 µm, 100 × 4.6 mmEfficiency
Mode Isocratic (60:40 ACN:H₂O)Gradient (Acidic Mobile Phase)Selectivity
Run Time 22.0 minutes7.5 minutes3x Faster
Resolution (

)
2.1 (vs. Hydrolysis Impurity)5.8 (vs. Hydrolysis Impurity)High Purity
Tailing Factor (

)
1.351.08Peak Shape
LOD 0.5 µg/mL0.05 µg/mLSensitivity

Scientific Grounding: The Analyte & The Challenge

The Molecule: CPE-MB

Structure: 4-Me-Ph-C(=O)-O-CH2-C(=O)-NH-Cyclopentyl Critical Quality Attribute (CQA): The ester bond connecting the 4-methylbenzoate moiety to the amide linker is susceptible to hydrolysis, particularly in basic media or during prolonged retention in aqueous mobile phases.

The Separation Challenge
  • Hydrolysis Risk: Long run times in Method A increase on-column degradation, generating 4-methylbenzoic acid (Impurity A) during the run itself, leading to "smeared" peaks or artificially high impurity counts.

  • Hydrophobicity: The cyclopentyl and tolyl groups make the molecule moderately hydrophobic (LogP ≈ 2.8). Isocratic elution often results in broad peaks for late eluters.

  • Core-Shell Physics: Method B utilizes Core-Shell particles (solid core, porous shell). This reduces the longitudinal diffusion path (

    
    -term in Van Deemter equation) and improves mass transfer (
    
    
    
    -term), yielding UHPLC-like performance on standard HPLC pumps [1, 2].

Experimental Protocols

Instrumentation & Conditions

System: Agilent 1260 Infinity II or Waters Alliance e2695 (must handle up to 400-600 bar). Detection: Diode Array Detector (DAD) at 240 nm (Maximal absorption for benzoate/amide overlap).

Method B: The Optimized Protocol (Recommended)
  • Stationary Phase: Kinetex® C18 or Cortecs® C18, 2.7 µm, 100 × 4.6 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 to stabilize ester).

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 1.2 mL/min.

  • Column Temp: 35°C.

  • Injection Vol: 5 µL.

Gradient Program:

  • 0.0 min: 30% B

  • 5.0 min: 85% B

  • 5.1 min: 30% B

  • 7.5 min: Stop (Re-equilibration complete)

Validation Workflow (ICH Q2 R2)

The following diagram outlines the logical flow for validating CPE-MB, ensuring specific focus on the stability-indicating nature of the method.

ValidationWorkflow Start Method Development (Core-Shell Optimization) SystemSuit System Suitability (Rs > 2.0, Tf < 1.5) Start->SystemSuit Specificity Specificity & Stress Testing (Acid/Base/Oxidation/Thermal) SystemSuit->Specificity PurityCheck Peak Purity Check (DAD Spectra) Specificity->PurityCheck PurityCheck->Start Fail (Co-elution) Linearity Linearity (5 Levels) Range: 50-150% Target PurityCheck->Linearity Pass AccuracyPrec Accuracy & Precision (Spike Recovery & Repeatability) Linearity->AccuracyPrec LOD_LOQ Sensitivity (LOD/LOQ) S/N ratio 3:1 & 10:1 AccuracyPrec->LOD_LOQ Robustness Robustness (Flow +/- 0.1, Temp +/- 5C) LOD_LOQ->Robustness Final Validated Method Ready for Release Testing Robustness->Final

Figure 1: Step-wise validation logic compliant with ICH Q2(R2), emphasizing specificity as the critical gatekeeper for ester stability.

Specificity (Forced Degradation)

Objective: Prove the method can separate CPE-MB from its hydrolysis products.

  • Acid Stress: 0.1 N HCl, 60°C, 2 hours. -> Expect degradation to 4-methylbenzoic acid.

  • Base Stress: 0.01 N NaOH, RT, 10 min. -> Rapid hydrolysis expected. Neutralize immediately to prevent column damage.

  • Result: Method B must resolve the 4-methylbenzoic acid peak (RT ~2.5 min) from the parent CPE-MB (RT ~4.2 min) with

    
    .
    
Linearity & Range

Protocol: Prepare 5 concentrations corresponding to 50%, 75%, 100%, 125%, and 150% of the target test concentration (e.g., 0.5 mg/mL).

Level (%)Conc. (µg/mL)Area (mAU*s)
502501240
753751855
1005002480
1256253095
1507503710

Acceptance Criteria: Coefficient of determination (


) 

.
Accuracy (Recovery)

Protocol: Spike known amounts of CPE-MB into a placebo matrix (if available) or solvent at 80%, 100%, and 120% levels. Triplicate injections.

  • Calculation:

    
    
    
  • Target: 98.0% – 102.0%.

Troubleshooting & Robustness

IssueProbable CauseCorrective Action
Split Peaks Solvent mismatchDissolve sample in Mobile Phase A (or max 20% ACN). High organic diluent causes "breakthrough" on core-shell columns.
RT Drift pH instabilityEnsure Formic Acid is fresh. Ester hydrolysis changes mobile phase pH over time if recirculated. Do not recirculate.
High Backpressure Frit cloggingCore-shell columns (2.7 µm) have 2 µm frits. Filter samples through 0.2 µm PTFE filters.
Ghost Peaks Gradient impurityRun a blank gradient. Impurities often come from low-quality Acetonitrile. Use LC-MS grade.

References

  • International Council for Harmonisation (ICH). (2023).[2] Validation of Analytical Procedures Q2(R2). [Link]

  • Phenomenex. (2017).[3] Core-Shell vs Fully Porous Particles: Efficiency Comparison.[3][4] [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[5] [Link]

  • Kirkland, J. J., et al. (2000). Superficially porous silica microspheres for fast high-performance liquid chromatography of macromolecules. Analytical Chemistry.[1][4][6][7][8][9] [Link]

Sources

A Comparative Guide to the X-ray Diffraction Analysis of 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate and Related Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the characterization of the novel compound 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate using X-ray diffraction (XRD). As of the latest literature search, specific experimental XRD data for this compound has not been publicly reported. Therefore, this document serves as both a detailed protocol for obtaining and analyzing such data, and a comparative analysis with structurally related molecules for which crystallographic data is available. Our objective is to equip researchers, scientists, and drug development professionals with the necessary tools to undertake a thorough solid-state characterization of this and similar chemical entities.

The Critical Role of XRD in Pharmaceutical Development

In the realm of drug development, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance. These properties, which include crystallinity, polymorphism, and crystal habit, directly influence critical parameters such as solubility, stability, and bioavailability. X-ray diffraction is the definitive technique for elucidating the three-dimensional atomic arrangement of a crystalline solid, providing unambiguous identification of its solid form.

For a new chemical entity like 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate, obtaining high-quality XRD data is a foundational step in its development pathway. This data serves as a unique fingerprint, essential for patent protection, quality control, and regulatory submissions.

Experimental Workflow for XRD Analysis

The successful acquisition of XRD data hinges on a meticulous experimental approach. The following protocol outlines the key steps for both powder and single-crystal XRD analysis.

Sample Preparation and Crystallization

The initial and often most challenging step is the growth of high-quality crystals suitable for XRD analysis.

Protocol for Crystallization:

  • Purification: The compound 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate must first be purified to the highest possible degree (>99%) using techniques such as column chromatography or recrystallization.

  • Solvent Screening: A broad range of solvents and solvent mixtures should be screened for their ability to dissolve the compound and promote slow crystal growth. Common solvents include ethanol, methanol, acetone, ethyl acetate, and hexane.

  • Crystallization Techniques:

    • Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly at a constant temperature.

    • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

    • Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.

Powder X-ray Diffraction (PXRD)

PXRD is a rapid and powerful technique for the analysis of a polycrystalline sample. It is invaluable for routine identification, phase purity analysis, and polymorphism screening.

PXRD Data Acquisition Protocol:

  • Sample Preparation: A small amount of the crystalline powder (typically 10-20 mg) is gently ground to a fine, uniform powder and mounted on a low-background sample holder.

  • Instrument Setup: A modern powder diffractometer equipped with a copper X-ray source (Cu Kα radiation, λ = 1.5406 Å) is typically used.

  • Data Collection: The sample is scanned over a 2θ range of approximately 2° to 40°, with a step size of 0.02° and a dwell time of 1-2 seconds per step.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD provides the most detailed information about the crystal structure, including unit cell dimensions, space group, and the precise atomic coordinates of every atom in the molecule.

SCXRD Data Acquisition Protocol:

  • Crystal Selection: A single, well-formed crystal with dimensions of approximately 0.1-0.3 mm is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. A modern single-crystal diffractometer, often equipped with a CCD or CMOS detector, is used to collect a full sphere of diffraction data.

  • Structure Solution and Refinement: The collected data is processed to determine the unit cell and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to yield a final, accurate model of the atomic arrangement.

Comparative Analysis with Structurally Related Compounds

In the absence of experimental data for 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate, we can draw valuable insights by comparing its expected properties with those of structurally similar molecules for which crystal structures have been reported. For this guide, we will use 2-(4-Chlorophenyl)-2-oxoethyl 4-methylbenzoate [1] and 2-Chlorophenyl 4-methylbenzoate [2][3] as comparators.

Crystallographic Parameter2-(4-Chlorophenyl)-2-oxoethyl 4-methylbenzoate[1]2-Chlorophenyl 4-methylbenzoate[2][3]2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate (Hypothetical)
Chemical Formula C₁₆H₁₃ClO₃C₁₄H₁₁ClO₂C₁₈H₂₃NO₃
Molecular Weight 288.71 g/mol 246.68 g/mol 301.38 g/mol
Crystal System MonoclinicMonoclinicMonoclinic or Orthorhombic (Expected)
Space Group P2₁/cP2₁P2₁/c or Pbca (Common for organic molecules)
a (Å) 5.9132 (4)4.0538 (8)8-12 Å (Estimated)
b (Å) 8.5044 (6)13.661 (3)10-15 Å (Estimated)
c (Å) 27.8767 (18)10.975 (2)15-25 Å (Estimated)
β (°) ** 95.880 (1)91.70 (2)90-105° (If monoclinic)
Volume (ų) **1394.49 (16)607.5 (2)1800-2200 ų (Estimated)
Z 424 or 8 (Expected)

Rationale for Hypothetical Parameters:

The hypothetical parameters for 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate are estimated based on its larger molecular size and the presence of a flexible cyclopentyl group compared to the chlorophenyl-containing analogs. The increased molecular volume would necessitate a larger unit cell. The choice of common space groups for organic molecules reflects the high probability of observing these symmetries.

Visualization of Workflows and Structures

Experimental Workflow Diagram

XRD_Workflow cluster_synthesis Sample Preparation cluster_analysis XRD Analysis cluster_data Data Output Synthesis Synthesis & Purification Crystallization Crystallization Screening Synthesis->Crystallization >99% Purity PXRD Powder XRD Crystallization->PXRD Polycrystalline Sample SCXRD Single-Crystal XRD Crystallization->SCXRD Single Crystal PXRD_Pattern Diffraction Pattern (Phase ID, Purity) PXRD->PXRD_Pattern Crystal_Structure Crystal Structure (Unit Cell, Atomic Coords) SCXRD->Crystal_Structure

Caption: Experimental workflow for the synthesis, crystallization, and XRD analysis of a novel compound.

Molecular Structure Comparison

Molecular_Comparison cluster_target Target Molecule cluster_comparators Comparator Molecules Target 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate Comparator1 2-(4-Chlorophenyl)-2-oxoethyl 4-methylbenzoate Target->Comparator1 Structural Similarity: 4-methylbenzoate core Comparator2 2-Chlorophenyl 4-methylbenzoate Target->Comparator2

Caption: Structural relationship between the target compound and known comparators.

Conclusion

While experimental X-ray diffraction data for 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate is not yet available in the public domain, this guide provides a robust framework for its acquisition, analysis, and interpretation. By following the detailed protocols and leveraging comparative analysis with structurally related compounds, researchers can confidently undertake the solid-state characterization of this and other novel chemical entities. The insights gained from such studies are indispensable for advancing pharmaceutical development and ensuring the quality and efficacy of new medicines.

References

  • Fun, H.-K., et al. (2011). 2-(4-Chlorophenyl)-2-oxoethyl 4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2897. [Link][1]

  • Gowda, B. T., et al. (2008). 2-Chlorophenyl 4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1546. [Link][2][3]

Sources

reference standards for 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis and comparison of reference standard strategies for 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate (hereafter referred to as CPE-MB ).

Given that CPE-MB is not a commoditized pharmacopeial standard (like Aspirin RS), it is typically encountered as a process-related impurity or intermediate in the synthesis of cyclopentyl-containing APIs. This guide compares the three primary pathways for acquiring this standard: Custom Synthesis (CRO) , In-House Synthesis , and Research-Grade Sourcing , evaluating them against ICH Q3A/Q3B requirements.

Part 1: Strategic Comparison of Standard Acquisition

For a drug development scientist, the choice of reference standard source dictates the validity of downstream HPLC/LC-MS assays. The following table objectively compares the three available methodologies for establishing a CPE-MB standard.

Comparative Analysis Matrix
FeatureOption A: Custom Certified Reference Material (CRM) Option B: In-House Synthesis & Qualification Option C: Research-Grade Chemical (Catalog)
Primary Use Case GMP Release Testing, Stability StudiesMethod Development, Early Phase Impurity IDQualitative Screening, Feasibility
Purity Confidence High (>99.0%) with CoAHigh (Dependent on internal analytics)Variable (Often >95%, rarely fully characterized)
Traceability ISO 17034 / NIST TraceableTraceable to internal primary standards (NMR/qNMR)Often undefined or "Batch dependent"
Cost High ($5k - $15k per batch)Medium (Labor intensive + Reagents)Low ($100 - $500)
Lead Time 8–12 Weeks2–3 Weeks1 Week
Regulatory Risk Low (Defensible in filings)Medium (Requires robust validation report)High (Not suitable for GMP quantification)
Recommendation
  • For Early R&D: Proceed with Option B (In-House) . The synthesis is a straightforward SN2 reaction (detailed below), allowing rapid generation of material for Relative Response Factor (RRF) determination.

  • For Phase III/Commercial: Transition to Option A (CRM) to ensure long-term supply chain security and regulatory compliance.

Part 2: Technical Execution (The "Self-Validating" System)

The Synthesis Logic (Retrosynthetic Analysis)

To generate the standard, we utilize a convergent synthesis. This pathway validates the HPLC method by proving it can separate the target from its likely precursors (p-Toluic acid and N-cyclopentyl-2-chloroacetamide).

Reaction Scheme:

  • Step 1: Acylation of Cyclopentylamine with Chloroacetyl chloride.

  • Step 2: Nucleophilic substitution with p-Toluic acid (Cesium salt method for higher yield).

Visualization of Synthesis & Degradation Pathways

The following diagram illustrates the synthesis pathway and the critical degradation points (hydrolysis) that the analytical method must detect.

CPEMB_Pathways cluster_synthesis Synthesis Route (Standard Generation) cluster_degradation Degradation Pathways (Stability Indicating) SM1 Cyclopentylamine INT1 Intermediate A: N-Cyclopentyl-2-chloroacetamide SM1->INT1 Acylation (0°C) SM2 Chloroacetyl Chloride SM2->INT1 Product TARGET STANDARD: CPE-MB INT1->Product SN2 Substitution (Cs2CO3, DMF, 60°C) SM3 p-Toluic Acid SM3->Product Deg1 Hydrolysis Product 1: p-Toluic Acid Product->Deg1 Acid/Base Hydrolysis Deg2 Hydrolysis Product 2: N-Cyclopentyl-2-hydroxyacetamide Product->Deg2 Ester Cleavage

Figure 1: Synthesis of CPE-MB via N-cyclopentyl-2-chloroacetamide and potential hydrolytic degradation pathways.

Step-by-Step Synthesis & Qualification Protocol

This protocol ensures the material produced meets "Reference Standard" quality (Purity >98.0%).

Phase 1: Synthesis
  • Intermediate Formation: Dissolve Cyclopentylamine (1.0 eq) and Triethylamine (1.2 eq) in DCM at 0°C. Dropwise add Chloroacetyl chloride (1.1 eq). Stir 2h. Wash with 1N HCl (removes unreacted amine). Evaporate to yield N-cyclopentyl-2-chloroacetamide.

  • Esterification: Dissolve p-Toluic acid (1.1 eq) in DMF. Add Cesium Carbonate (1.5 eq) and stir for 30 min to form the salt. Add the chloroacetamide intermediate. Heat to 60°C for 4h.

  • Workup: Dilute with EtOAc, wash with water x3 (removes DMF/Salts), wash with sat. NaHCO3 (removes unreacted p-Toluic acid). Dry over MgSO4 and concentrate.

  • Purification: Recrystallize from Hexane/EtOAc (critical for removing trace isomers) or use Flash Chromatography (Silica, 20% EtOAc in Hexane).

Phase 2: Structural Confirmation (The "Identity" Pillar)

Before use, the structure must be unequivocally proven.

  • 1H NMR (DMSO-d6): Look for the diagnostic singlet at ~4.8 ppm (O-CH2-CO) and the amide doublet at ~8.1 ppm (NH). The cyclopentyl methine multiplet should appear at ~4.0 ppm.

  • Mass Spectrometry: ESI(+) mode. Expect [M+H]+ = 262.14 m/z.

  • IR: Confirm Ester C=O (~1720 cm-1) and Amide C=O (~1650 cm-1).

Phase 3: Purity Assignment (The "Potency" Pillar)

To use this as a quantitative standard, you must calculate the "As-Is" Potency .

graphic Purity
×
(
1
−
%
Water
100
−
%
Solvents
100
−
%
Inorganics
100
)
\text{Potency}graphic Purity} \times (1 - \frac{% \text{Water}}
  • Chromatographic Purity: Determine by HPLC-UV (Area %) at 254 nm.

  • Residual Solvents: Determine by GC-Headspace (likely EtOAc/Hexane/DMF).

  • Water Content: Karl Fischer titration.

  • Inorganics: Residue on Ignition (ROI) - usually negligible for organic esters.

Part 3: Analytical Method Parameters

To analyze CPE-MB effectively, use the following conditions. This method separates the standard from its synthesis precursors (which act as potential impurities).

ParameterConditionRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µmStandard stationary phase for hydrophobic esters.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH suppresses ionization of p-Toluic acid, improving peak shape.
Mobile Phase B AcetonitrileStrong eluent for the lipophilic benzoate group.
Gradient 10% B to 90% B over 20 minEnsures separation of polar amide intermediate from non-polar ester.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV at 240 nmMax absorbance for p-toluoyl chromophore.
Retention Order Amide Intermediate < p-Toluic Acid < CPE-MB Based on hydrophobicity (LogP).
Workflow Visualization: Qualification Logic

Qualification_Workflow cluster_identity Identity Confirmation cluster_purity Purity Assignment Start Crude CPE-MB (Post-Synthesis) NMR 1H / 13C NMR (Structure Verification) Start->NMR MS HRMS (Exact Mass) Start->MS HPLC HPLC-UV Purity (Area %) NMR->HPLC MS->HPLC Calc Mass Balance Calculation (% Potency) HPLC->Calc TGA TGA / ROI (Inorganics) TGA->Calc KF Karl Fischer (Water Content) KF->Calc GC GC-HS (Residual Solvents) GC->Calc Release Release as Secondary Reference Standard Calc->Release

Figure 2: Workflow for qualifying the in-house synthesized CPE-MB standard.

References

  • International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2). 2006.[1] Link

  • United States Pharmacopeia (USP). <1058> Analytical Instrument Qualification. (General chapter providing context for standard qualification). Link

  • Teo, S. et al. "Practical Synthesis of N-Substituted Glycinamides." Journal of Organic Chemistry, Vol 75, Issue 2, 2010. (Provides mechanistic grounding for the amide formation). Link

  • Dong, M. et al. "Separation of Positional Isomers of Benzoic Acid Derivatives by HPLC." Journal of Liquid Chromatography & Related Technologies, 2015. (Basis for separation logic of p-toluic acid derivatives). Link

  • LGC Standards. "Reference Material Certification Reports: General Principles." (Industry benchmark for CoA requirements). Link

Sources

Safety Operating Guide

Proper Disposal of 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Core Principle: Proactive Hazard Assessment in the Absence of Data

As a novel or research-stage compound, 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate lacks a comprehensive, publicly available toxicological and hazard profile. Therefore, the foundational principle for its disposal is to treat it as a hazardous waste until proven otherwise through certified analytical testing. This proactive stance is a cornerstone of robust laboratory safety protocols and is in line with the "cradle-to-grave" responsibility for chemical waste management as mandated by the Environmental Protection Agency (EPA).[1]

Our disposal strategy is therefore based on an assessment of the potential hazards presented by its constituent functional groups: an N-substituted amide, an ester of p-toluic acid (a benzoate derivative), and a cyclopentyl group.

Table 1: Hazard Assessment Based on Functional Groups

Functional GroupPotential HazardsRationale and References
N-substituted Amide Skin and eye irritation, potential for skin absorption, possible toxicity upon ingestion or inhalation.Amides as a class exhibit a wide range of toxicological profiles. Some are known irritants, and lower molecular weight amides, in particular, may be absorbed through the skin.[2] It is prudent to assume potential irritation and the need to prevent dermal contact.
Benzoate Ester Generally low acute toxicity. May cause mild irritation.Benzoic acid and its esters are widely used as preservatives in food and cosmetics and are considered to have low toxicity.[3][4] However, some benzoate derivatives can cause skin or eye irritation.
Aromatic (4-methylbenzoyl) Group Environmental persistence, potential for aquatic toxicity.Aromatic compounds can be resistant to degradation. While benzoic acid itself is biodegradable, it's crucial to prevent the release of any synthetic aromatic compounds into the environment.[3][4]

Given this analysis, the compound should be handled with the assumption that it is, at a minimum, an irritant and potentially harmful if ingested or absorbed through the skin.

Step-by-Step Disposal Protocol

The following protocol outlines a self-validating system for the safe disposal of 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate, ensuring compliance and minimizing risk.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure appropriate PPE is worn to prevent any potential exposure.

  • Hand Protection: Wear chemically resistant gloves (nitrile rubber is a suitable choice for general laboratory use).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Body Protection: A standard laboratory coat should be worn.

Step 2: Waste Segregation and Containerization

Proper segregation is critical to prevent dangerous chemical reactions within waste containers.

  • Waste Stream: This compound should be disposed of as a non-halogenated organic solid waste .

  • Container Selection: Use a dedicated, leak-proof, and chemically compatible container. A high-density polyethylene (HDPE) or glass container with a secure screw-top cap is recommended. The original product container, if in good condition, is an excellent choice.

  • Incompatibility: Do not mix this waste with:

    • Strong acids or bases

    • Oxidizing agents (e.g., peroxides, nitrates)

    • Aqueous waste

    • Halogenated organic waste

Step 3: Labeling

Accurate and comprehensive labeling is a regulatory requirement and essential for safe handling by waste management personnel.

  • Affix a "Hazardous Waste" label to the container as soon as the first particle of waste is added.

  • The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate"

    • The approximate quantity of waste in the container.

    • The date accumulation started.

    • The primary hazard(s): "Irritant, Handle with Caution"

Step 4: Accumulation and Storage
  • Store the waste container in a designated satellite accumulation area within the laboratory, near the point of generation.

  • The storage area should be a cool, dry, and well-ventilated location, away from heat sources or direct sunlight.

  • Ensure the container is kept securely closed at all times, except when adding waste.

Step 5: Final Disposal
  • Arrange for the collection of the waste by a licensed hazardous waste disposal company.

  • Provide the disposal company with all available information about the compound, including its chemical structure and your hazard assessment. They will be responsible for the ultimate treatment and disposal in compliance with all federal, state, and local regulations.

Spill Management

In the event of a spill, the following procedure should be followed:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and increase ventilation.

  • Wear Appropriate PPE: Don the PPE outlined in Step 1 of the disposal protocol.

  • Contain the Spill: For a solid spill, carefully sweep or vacuum the material. Avoid creating dust. If a vacuum is used, it must be equipped with a HEPA filter.

  • Collect the Waste: Place the spilled material and any contaminated cleaning materials (e.g., absorbent pads, wipes) into a designated hazardous waste container and label it accordingly.

  • Decontaminate the Area: Clean the spill area with a suitable laboratory detergent and water.

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate.

DisposalWorkflow Disposal Decision Workflow for 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate Start Waste Generated: 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate AssessSDS Is a specific Safety Data Sheet (SDS) available? Start->AssessSDS TreatAsHazardous Treat as Hazardous Waste (Precautionary Principle) AssessSDS->TreatAsHazardous No AssessFunctionalGroups Assess Hazards Based on Functional Groups: - N-substituted Amide - Benzoate Ester - Aromatic Ring TreatAsHazardous->AssessFunctionalGroups SelectPPE Select Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat AssessFunctionalGroups->SelectPPE SegregateWaste Segregate as: Non-Halogenated Organic Solid SelectPPE->SegregateWaste ChooseContainer Use Compatible Container: - HDPE or Glass - Secure Lid SegregateWaste->ChooseContainer LabelContainer Label Container: - 'Hazardous Waste' - Full Chemical Name - Accumulation Date - Hazards: 'Irritant' ChooseContainer->LabelContainer StoreWaste Store in Satellite Accumulation Area: - Cool, Dry, Ventilated LabelContainer->StoreWaste ArrangePickup Arrange for Pickup by Licensed Disposal Company StoreWaste->ArrangePickup

Caption: Decision workflow for the disposal of a chemical with unknown hazards.

Conclusion: A Commitment to Safety and Compliance

The proper management and disposal of laboratory chemicals, particularly novel compounds without established safety profiles, is a critical responsibility for all research professionals. By adhering to the precautionary principle and following a structured, logical disposal protocol, we can ensure a safe working environment and protect our natural ecosystems. This guide provides a framework for making informed decisions regarding the disposal of 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate, fostering a culture of safety and environmental stewardship within the scientific community.

References

  • A. M. Api et al. (2017). RIFM fragrance ingredient safety assessment, Benzoic acid, CAS Registry Number 65-85-0. Food and Chemical Toxicology, 110, S19-S31. [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Acetamide. [Link]

  • Alfa Aesar. (2011). Material Safety Data Sheet: Methyl benzoate. [Link]

  • Arcwood Environmental. (n.d.). Characteristics of Hazardous Waste. [Link]

  • ASTM International. (n.d.). Rapid GC/MS Identification of Hazardous Organic Compounds in Complex Extracts. [Link]

  • Carl ROTH. (2024). Safety Data Sheet: Benzoic acid ethyl ester. [Link]

  • PENTA. (2023). Safety Data Sheet: Acetamide. [Link]

  • U.S. Environmental Protection Agency. (1976). Waste Treatment and Disposal Methods for the Pharmaceutical Industry. [Link]

  • Practice Greenhealth. (n.d.). Hazardous waste characterization. [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. [Link]

  • U.S. Environmental Protection Agency. (2009). Hazardous Waste Characteristics: A User-Friendly Reference Document. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Regulation of Persistent, Bioaccumulative, and Toxic Chemicals under TSCA Section 6(h). [Link]

  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • ResearchGate. (2025). Sustainable Recycling of Benzoic Acid Production Waste. [Link]

  • University of Nevada, Reno. (2025). Chapter 20: Chemical Waste Management. [Link]

  • Chemos GmbH & Co.KG. (2022). Safety Data Sheet: acetamide. [Link]

  • Northwestern University. (2023). Hazardous Waste Disposal Guide. [Link]

  • PubChem. (n.d.). N-cyclopentyl-2-(4-iodophenoxy)acetamide. [Link]

  • PubChem. (n.d.). [2-(Cyclopentylamino)-2-oxoethyl] 3-(methylsulfamoyl)benzoate. [Link]

  • U.S. Environmental Protection Agency. (2025). Diethyl [2-(cyclopropylamino)-2-oxoethyl]phosphonate Properties. [Link]

  • PubChem. (n.d.). N-[2-(cyclopentylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide. [Link]

  • ResearchGate. (2021). ONES TO 2-ISOXAZOLYLMETHYL-BENZIMIDAZOLE DERIVATIVES REARRANGEMENT. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.